Sodium;triphenylborane;hydroxide
Description
The exact mass of the compound Triphenylborane-sodium hydroxide adduct is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
12113-07-4 |
|---|---|
Molecular Formula |
C18H16BNaO |
Molecular Weight |
282.1 g/mol |
IUPAC Name |
sodium;hydroxy(triphenyl)boranuide |
InChI |
InChI=1S/C18H16BO.Na/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15,20H;/q-1;+1 |
InChI Key |
SUZMSMLUONFLDA-UHFFFAOYSA-N |
SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[OH-].[Na+] |
Isomeric SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[OH-].[Na+] |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Na+] |
Other CAS No. |
12113-07-4 |
physical_description |
Liquid |
Pictograms |
Corrosive |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Sodium Triphenylborane Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of sodium triphenylborane hydroxide, a compound of interest in various chemical and pharmaceutical applications. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate key processes.
Introduction
Sodium triphenylborane hydroxide, with the chemical formula C₁₈H₁₆BNaO and CAS number 12113-07-4, is an organoboron compound that exists as an adduct of triphenylborane and sodium hydroxide.[1][2] It is often supplied as an aqueous solution and finds utility as an intermediate in organic synthesis.[1] Boron-containing compounds, in general, are gaining increasing attention in medicinal chemistry and drug discovery due to their unique chemical properties.
Synthesis of Sodium Triphenylborane Hydroxide
A common method for the synthesis of sodium triphenylborane hydroxide involves the reaction of triphenylborane with sodium hydroxide. A more scalable industrial process has been described involving the reaction of finely divided sodium, chlorobenzene, and a trialkyl borate followed by hydrolysis.
Experimental Protocol for Synthesis
The following protocol is based on established principles of organometallic synthesis.
Materials:
-
Triphenylborane (B(C₆H₅)₃)
-
Sodium hydroxide (NaOH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Distilled water
-
Argon or Nitrogen gas supply
-
Schlenk line apparatus
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
-
In the flask, dissolve a known quantity of triphenylborane in a minimal amount of anhydrous diethyl ether or THF.
-
Prepare a stoichiometric aqueous solution of sodium hydroxide.
-
Slowly add the sodium hydroxide solution dropwise to the stirred solution of triphenylborane at room temperature.
-
A white precipitate of sodium triphenylborane hydroxide may form upon addition.
-
Continue stirring the reaction mixture for 1-2 hours at room temperature to ensure complete reaction.
-
If a precipitate forms, it can be isolated by filtration under an inert atmosphere, washed with a small amount of cold diethyl ether, and dried under vacuum. Alternatively, the resulting aqueous solution can be used directly for subsequent applications.
Safety Precautions: Organoboron compounds can be sensitive to air and moisture. All manipulations should be carried out under an inert atmosphere using Schlenk techniques. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
Characterization of Sodium Triphenylborane Hydroxide
The successful synthesis of sodium triphenylborane hydroxide is confirmed through various analytical techniques.
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 12113-07-4 | [1] |
| Molecular Formula | C₁₈H₁₆BNaO | [1] |
| Molecular Weight | 282.12 g/mol | [2] |
| Physical State | Typically a liquid (aqueous solution) | [1] |
| Solubility | Soluble in water |
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of sodium triphenylborane hydroxide in solution.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the phenyl protons. The chemical shifts and splitting patterns will be indicative of the electronic environment of the aromatic rings.
-
¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon skeleton of the triphenylborane moiety. The number of unique carbon signals will confirm the symmetry of the molecule.
-
¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boron-containing compounds. The chemical shift of the boron atom will indicate its coordination environment. For a tetracoordinate boron in the hydroxide adduct, the signal is expected to be in a different region compared to the trigonal planar triphenylborane precursor.
Experimental Protocol for NMR Spectroscopy:
-
Prepare an NMR sample by dissolving a small amount of sodium triphenylborane hydroxide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹¹B NMR spectra using a standard NMR spectrometer.
-
For ¹¹B NMR, a specific probe and acquisition parameters suitable for boron nuclei should be used.
-
Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
3.2.2. Infrared (IR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in the molecule.
Expected Absorptions:
-
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
Aromatic C-H stretch: Sharp peaks above 3000 cm⁻¹.
-
C=C aromatic stretch: Bands in the 1400-1600 cm⁻¹ region.
-
B-O stretch: An absorption band characteristic of the boron-oxygen bond.
-
B-C stretch: Vibrations associated with the boron-carbon bonds of the phenyl groups.
Experimental Protocol for FTIR Spectroscopy:
-
For a solid sample, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.
-
For a solution, a liquid cell appropriate for the solvent can be used.
-
Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Identify and assign the characteristic absorption bands to the corresponding functional groups.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the sodium adduct, electrospray ionization (ESI) in negative mode would be suitable to observe the [B(C₆H₅)₃OH]⁻ ion.
Experimental Protocol for Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire the mass spectrum in the appropriate ionization mode.
-
Analyze the mass-to-charge ratio (m/z) of the parent ion and any fragment ions to confirm the molecular weight and structure.
Applications in Drug Development
While specific signaling pathways for sodium triphenylborane hydroxide are not extensively documented, its role as a synthetic intermediate is significant. Boron-containing compounds, particularly boronic acids and their derivatives, are an important class of molecules in drug discovery. They are known to act as enzyme inhibitors and have been successfully incorporated into approved drugs. Sodium triphenylborane hydroxide can serve as a precursor for the synthesis of various functionalized triphenylborane derivatives and other organoboron compounds with potential therapeutic applications.
Visualizations
Synthesis Workflow
Caption: A simplified workflow for the synthesis of sodium triphenylborane hydroxide.
Characterization Logic
Caption: Logical flow of spectroscopic techniques for structural confirmation.
References
Unveiling the Sodium Triphenylborane Hydroxide Complex: A Theoretical and Structural Overview
For Researchers, Scientists, and Drug Development Professionals
While dedicated theoretical studies on the sodium triphenylborane hydroxide complex, Na[BPh₃(OH)], are not extensively documented in publicly available literature, a comprehensive understanding of its structure, properties, and reactivity can be constructed from the well-established principles of Lewis acid-base chemistry and the known characteristics of its parent compound, triphenylborane (BPh₃). This technical guide provides an in-depth analysis based on available data and theoretical inferences, offering valuable insights for professionals in research and drug development.
Formation of the Complex: A Lewis Acid-Base Adduct
Triphenylborane is a potent Lewis acid due to the electron-deficient nature of its central boron atom. The boron in BPh₃ possesses a vacant p-orbital, making it highly susceptible to nucleophilic attack. Sodium hydroxide, a strong electrolyte, dissociates in solution to provide the hydroxide ion (OH⁻), a potent Lewis base with lone pairs of electrons on the oxygen atom.
The formation of the sodium triphenylborane hydroxide complex is a classic Lewis acid-base reaction where the hydroxide ion donates a pair of electrons to the vacant p-orbital of the boron atom in triphenylborane. This results in the formation of a stable tetrahedral borate anion, [BPh₃(OH)]⁻, with the sodium ion (Na⁺) acting as the counter-ion.
The reaction can be depicted as follows:
Caption: Formation of Sodium Triphenylborane Hydroxide.
Structural Characteristics
Triphenylborane (BPh₃):
-
Geometry: Trigonal planar around the central boron atom.
-
Hybridization of Boron: sp²
Hydroxytriphenylborate Anion ([BPh₃(OH)]⁻):
-
Geometry: Tetrahedral around the central boron atom.
-
Hybridization of Boron: sp³
This change in geometry is a direct consequence of the formation of the new B-O covalent bond.
Inferred Molecular Structure
The structure of the complex involves the sodium cation ionically bonded to the hydroxytriphenylborate anion.
Caption: Inferred structure of the hydroxytriphenylborate anion with sodium counter-ion.
Quantitative Data
Due to the absence of specific theoretical studies on Na[BPh₃(OH)], a table of calculated quantitative data such as bond lengths, bond angles, and vibrational frequencies cannot be provided. However, for the parent molecule, triphenylborane, some structural data is available.
| Parameter | Value (Triphenylborane) | Inferred Change in Na[BPh₃(OH)] |
| B-C Bond Length | ~1.58 Å | Expected to slightly increase due to rehybridization and increased electron density on boron. |
| C-B-C Bond Angle | 120° | Expected to decrease to approximately 109.5° (the ideal tetrahedral angle). |
| B-O Bond Length | Not Applicable | A new bond would be formed, with an expected length in the range of 1.4-1.5 Å based on similar borate esters. |
| C-B-O Bond Angle | Not Applicable | Expected to be approximately 109.5°. |
Experimental and Computational Protocols
While specific experimental protocols for the synthesis and analysis of Na[BPh₃(OH)] are not detailed in the literature, a general procedure can be inferred. Commercially, triphenylborane is often supplied as its sodium hydroxide adduct, suggesting a straightforward synthesis.
General Synthetic Protocol
A likely laboratory-scale synthesis would involve the reaction of triphenylborane with a stoichiometric amount of sodium hydroxide in an appropriate aprotic solvent.
Caption: General workflow for the synthesis of Na[BPh₃(OH)].
Recommended Computational Protocol
For researchers wishing to perform theoretical studies on this complex, the following computational approach is recommended:
Caption: Recommended workflow for computational analysis.
Reactivity and Applications
The sodium triphenylborane hydroxide complex is generally more stable and less reactive than free triphenylborane due to the saturation of the boron's Lewis acidity. However, it can still serve as a source of the hydroxytriphenylborate anion, which can participate in various reactions. The complex is noted to be corrosive.[1]
Potential applications could be in catalysis or as a precursor for the synthesis of other tetrasubstituted borate salts. The stability of the adduct makes it a safer and easier-to-handle alternative to pure triphenylborane, which is sensitive to air and moisture.
Conclusion
While direct theoretical and experimental data on the sodium triphenylborane hydroxide complex is sparse, a robust understanding of its chemistry can be derived from fundamental principles. The formation of this stable Lewis acid-base adduct results in a tetrahedral borate anion with a sodium counter-ion. This guide provides a foundational framework for researchers, outlining the inferred structure, a general synthetic approach, and a recommended computational protocol for further investigation. Future theoretical and experimental studies are warranted to fully elucidate the quantitative properties and reactivity of this complex, which may unlock its potential in various chemical applications.
References
The Enigmatic Reactivity of Sodium Triphenylborane Hydroxide: A Survey of Current Knowledge
For the attention of: Researchers, scientists, and drug development professionals.
This technical overview addresses the current state of knowledge regarding sodium triphenylborane hydroxide (CAS No. 12113-07-4), also known as sodium hydroxytriphenylborate. Despite its commercial availability and well-defined chemical identity, a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of reported novel synthetic reactions where this compound serves as a key reagent. This document summarizes the available information and explores the potential, yet currently undocumented, reactivity of this intriguing molecule.
Chemical and Physical Properties
Sodium triphenylborane hydroxide is the adduct formed between the Lewis acid triphenylborane and sodium hydroxide. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 12113-07-4 | [1] |
| Molecular Formula | C₁₈H₁₆BNaO | [2] |
| Molecular Weight | 282.12 g/mol | [2] |
| Synonyms | Sodium hydroxytriphenylborate, Triphenylborane-sodium hydroxide adduct | [2] |
| Appearance | Typically supplied as a solution in water (e.g., 7-10 wt. %) | [3] |
Analysis of Available Literature and Industrial Use
Extensive searches of scholarly databases for specific applications of sodium triphenylborane hydroxide in organic synthesis, including named cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and as a phenylating agent, did not yield any specific examples of its use in a synthetic capacity. The primary sources of information are commercial suppliers and chemical databases, which provide basic physicochemical data but no details on its reactivity.[1][2][3]
The PubChem database indicates its use as an "intermediate" in "All Other Basic Organic Chemical Manufacturing," a broad classification that does not shed light on specific chemical transformations.[1] One technical report from the Savannah River National Laboratory mentions the "triphenylborane-sodium hydroxide adduct" in the context of the chemical destruction of organic waste, which involves its decomposition rather than its application as a synthetic reagent.[4]
Inferred Reactivity and Future Research Directions
While direct evidence is lacking, the structure of sodium triphenylborane hydroxide suggests potential avenues for reactivity that could be explored in future research. The compound can be viewed as a protected or attenuated form of the highly reactive Lewis acid, triphenylborane.
Potential as a Phenylating Agent
Organoboron compounds are widely used as nucleophilic partners in palladium-catalyzed cross-coupling reactions. It is plausible that under appropriate conditions, sodium triphenylborane hydroxide could serve as a source of phenyl groups. A hypothetical Suzuki-Miyaura type coupling is depicted below. The hydroxide ligand could potentially facilitate the transmetalation step.
References
An In-depth Technical Guide to the Formation of Sodium Triphenylborane Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium triphenylborane hydroxide, systematically named sodium hydroxy(triphenyl)boranuide, is an organoboron compound with the chemical formula Na[B(C₆H₅)₃OH].[1] This compound is a salt consisting of a sodium cation (Na⁺) and a hydroxy(triphenyl)boranuide anion ([B(C₆H₅)₃OH]⁻). In this anion, the boron atom is tetra-coordinated, bonded to three phenyl groups and one hydroxyl group.[1] It is often encountered as a stable, water-soluble derivative of triphenylborane. Triphenylborane itself is a potent Lewis acid and is sensitive to moisture, readily hydrolyzing.[2] The formation of the hydroxide adduct represents the product of this hydrolysis in the presence of a sodium base. This guide provides a comprehensive overview of its formation, including synthetic methodologies, reaction mechanisms, and available data.
Formation of Sodium Triphenylborane Hydroxide
The formation of sodium triphenylborane hydroxide can be achieved through two primary routes:
-
Direct Reaction of Triphenylborane with Sodium Hydroxide: This is the most straightforward method, involving the Lewis acid-base reaction between triphenylborane and sodium hydroxide.
-
One-Pot Synthesis from Chlorobenzene: This method synthesizes triphenylborane in situ, which is then hydrolyzed to form the sodium hydroxide adduct during the workup process.
Reaction Mechanism
The formation of the hydroxy(triphenyl)boranuide anion is a classic example of a Lewis acid-base reaction. The boron atom in triphenylborane possesses a vacant p-orbital, making it an electron acceptor (Lewis acid). The hydroxide ion (OH⁻) from sodium hydroxide acts as a Lewis base, donating a pair of electrons to the boron center. This coordination results in the formation of a stable, tetra-coordinated borate anion.
The reaction can be represented as:
B(C₆H₅)₃ + NaOH → Na[B(C₆H₅)₃OH]
This reaction is rapid and effectively passivates the Lewis acidity of triphenylborane.
Experimental Protocols
Method 1: One-Pot Synthesis of Triphenylborane and Subsequent Formation of the Hydroxide Adduct
This protocol is adapted from a known procedure for the synthesis of triphenylborane, where the hydroxide adduct is formed during the aqueous workup.
Experimental Workflow:
Caption: One-pot synthesis and workup for Sodium Triphenylborane Hydroxide.
Procedure:
-
Reaction Setup: A reaction vessel is charged with finely divided sodium metal, chlorobenzene, and an alkyl borate (e.g., isopropyl orthoborate) in an inert solvent such as cyclohexane under anhydrous conditions.
-
Reaction: The mixture is heated to a temperature in the range of 75-105 °C. The reaction proceeds to form an intermediate sodium salt of triphenylborane.
-
Hydrolysis: After the reaction is complete, the mixture is cooled, and water is carefully added. This step hydrolyzes the triphenylborane intermediate and forms the sodium triphenylborane hydroxide, which is soluble in the aqueous phase.
-
Isolation: The aqueous phase is separated from the organic phase. The aqueous solution contains the desired sodium triphenylborane hydroxide.
Quantitative Data:
| Parameter | Value |
| Reactants | Finely divided sodium, Chlorobenzene, Isopropyl orthoborate |
| Solvent | Cyclohexane |
| Temperature | 75-105 °C |
| Conditions | Anhydrous |
| Product in Aqueous Phase | Sodium Triphenylborane Hydroxide |
Method 2: Direct Reaction of Triphenylborane with Sodium Hydroxide
This protocol involves the direct neutralization of a solution of triphenylborane.
Experimental Workflow:
Caption: Direct synthesis of Sodium Triphenylborane Hydroxide.
Procedure:
-
Dissolution: Triphenylborane is dissolved in a suitable water-miscible organic solvent, such as tetrahydrofuran (THF).
-
Reaction: An aqueous solution of sodium hydroxide is added dropwise to the triphenylborane solution with stirring.
-
Completion: The reaction is typically instantaneous and exothermic. The resulting product is an aqueous solution of sodium triphenylborane hydroxide.
Quantitative Data:
| Parameter | Value |
| Reactants | Triphenylborane, Sodium Hydroxide |
| Solvent | Tetrahydrofuran (THF) / Water |
| Temperature | Room Temperature |
| Product | Sodium Triphenylborane Hydroxide in solution |
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | sodium;hydroxy(triphenyl)boranuide | [1] |
| Molecular Formula | C₁₈H₁₆BNaO | [1][3][4] |
| Molecular Weight | 282.12 g/mol | [3][4] |
| CAS Number | 12113-07-4 | |
| Appearance | Typically handled as an aqueous solution | [5][6] |
| SMILES | --INVALID-LINK--(C2=CC=C2)(C3=CC=C3)O.[Na+] | [1] |
Spectroscopic Data
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the protons of the three phenyl groups. The hydroxyl proton may be observable as a broad singlet, or it may exchange with the solvent, rendering it unobservable.
-
¹³C NMR: The spectrum should display signals for the ipso, ortho, meta, and para carbons of the phenyl rings. The chemical shifts will be influenced by the bonding to the boron atom.
-
¹¹B NMR: The boron-11 nucleus is NMR active and provides valuable information about the coordination environment of the boron atom. For a tetra-coordinated borate species like the hydroxy(triphenyl)boranuide anion, a single, relatively sharp resonance is expected in the upfield region (typically between -1 and 10 ppm) compared to the broad downfield signal of the starting trigonal planar triphenylborane.
-
IR Spectroscopy: The infrared spectrum is expected to exhibit characteristic absorption bands for the B-O stretching vibration, B-C (phenyl) stretching, and C-H vibrations of the aromatic rings. A broad O-H stretching band would also be anticipated.
Signaling Pathways (Reaction Pathways)
The formation of sodium triphenylborane hydroxide is a straightforward chemical transformation rather than a complex biological signaling pathway. The key logical relationship is the conversion of a three-coordinate boron center to a four-coordinate center.
Caption: Reaction pathway for the formation of Sodium Triphenylborane Hydroxide.
Conclusion
The formation of sodium triphenylborane hydroxide is a well-understood process, achievable through either a one-pot synthesis or by direct reaction of triphenylborane with sodium hydroxide. The resulting product is a stable, water-soluble salt containing a tetra-coordinated borate anion. While detailed experimental protocols are available for its synthesis, a comprehensive public database of its spectroscopic characterization is currently lacking. This guide provides a foundational understanding for researchers and professionals working with this and related organoboron compounds.
References
- 1. Sodium hydroxytriphenylborate | C18H16BNaO | CID 23687321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triphenylborane | C18H15B | CID 70400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scbt.com [scbt.com]
spectroscopic analysis of sodium triphenylborane hydroxide
An In-depth Technical Guide to the Spectroscopic Analysis of Sodium Triphenylborane Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the . It includes detailed experimental protocols, quantitative data summaries, and a logical workflow for the characterization of this important organoboron reagent.
Introduction
Sodium triphenylborane hydroxide, with the chemical formula C₁₈H₁₆BNaO and CAS number 12113-07-4, is the adduct formed between the Lewis acid triphenylborane and sodium hydroxide.[1][2][3][4] Triphenylborane itself is a powerful Lewis acid and is often supplied as this more stable hydroxide adduct to protect it from rapid hydrolysis.[5] A thorough spectroscopic characterization is essential for verifying the identity, purity, and stability of this reagent prior to its use in sensitive applications, including organic synthesis and catalysis. This guide outlines the primary spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Spectroscopic Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a sample purported to be sodium triphenylborane hydroxide.
Caption: Experimental workflow for the spectroscopic characterization of sodium triphenylborane hydroxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of sodium triphenylborane hydroxide in solution. Key nuclei to probe are ¹H, ¹³C, and ¹¹B. The formation of the four-coordinate borate anion from the three-coordinate triphenylborane results in characteristic changes in the chemical shifts, particularly for the ¹¹B nucleus.
Predicted Quantitative NMR Data
The following table summarizes the expected chemical shifts for sodium triphenylborane hydroxide based on data for related compounds and the expected electronic effects of hydroxide coordination.
| Nucleus | Predicted Chemical Shift (δ) / ppm | Solvent | Notes |
| ¹H | 7.0 - 7.5 | DMSO-d₆ | Complex multiplet pattern for the phenyl protons. The ortho, meta, and para protons will likely have distinct, albeit overlapping, signals. |
| ¹³C | 125 - 140 | DMSO-d₆ | Multiple signals are expected for the phenyl carbons (ipso, ortho, meta, para). The ipso-carbon attached to boron will show a characteristic broadness or splitting due to coupling with the boron nucleus. |
| ¹¹B | +2 to +8 | THF-d₈ | The signal is expected to be significantly upfield compared to trigonal triphenylborane (which appears around +60 ppm). This upfield shift is indicative of a tetracoordinate boron center.[6] A relatively sharp signal is expected. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sodium triphenylborane hydroxide sample.
-
Transfer the sample to a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or THF-d₈). The choice of solvent is critical due to the compound's reactivity.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument for the chosen solvent.
-
Acquire standard ¹H and ¹³C{¹H} spectra.
-
For ¹¹B NMR, use a dedicated boron probe or a broadband probe tuned to the ¹¹B frequency. A proton-decoupled spectrum (¹¹B{¹H}) is typically acquired.
-
-
Data Acquisition Parameters:
-
¹H NMR: Spectral width of ~15 ppm, relaxation delay of 1-2 seconds, 16-32 scans.
-
¹³C NMR: Spectral width of ~200 ppm, relaxation delay of 2-5 seconds, >1024 scans.
-
¹¹B NMR: Spectral width of ~200 ppm, relaxation delay of 1 second, 128-256 scans.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and vibrational modes present in the molecule. The transition from a trigonal planar BPh₃ to a tetrahedral [BPh₃(OH)]⁻ species leads to changes in the B-C vibrational modes.
Predicted Quantitative IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Notes |
| ~3600 - 3400 (broad) | O-H stretch | Characteristic of the hydroxide group bonded to the boron atom. The peak is often broad due to hydrogen bonding in the solid state. |
| ~3100 - 3000 | Aromatic C-H stretch | Sharp peaks characteristic of the phenyl groups. |
| ~1600, ~1480, ~1430 | Aromatic C=C stretch | Strong absorptions from the phenyl rings. |
| ~1100 - 1000 | B-O stretch | A strong band indicative of the boron-oxygen single bond. |
| ~750 - 700 | Aromatic C-H bend (out-of-plane) | Strong absorptions characteristic of monosubstituted benzene rings. |
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of the sodium triphenylborane hydroxide sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Ensure a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the aromatic phenyl rings.
Predicted Quantitative UV-Vis Data
| Parameter | Predicted Value | Solvent | Notes |
| λmax | ~260 - 280 nm | Acetonitrile or Methanol | Corresponds to the π → π* electronic transitions of the phenyl groups. Fine structure may be observed. |
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of sodium triphenylborane hydroxide of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as acetonitrile or methanol.
-
From the stock solution, prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration for analysis is in the range of 10⁻⁴ to 10⁻⁵ M.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as the reference.
-
Fill a matching quartz cuvette with the sample solution.
-
Record the absorption spectrum over a range of approximately 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Logical Relationships in Spectroscopic Data
The interpretation of the spectroscopic data relies on the logical correlation between the different techniques to confirm the structure of the adduct.
Caption: Logical relationships between spectroscopic data and structural features.
References
A Comprehensive Technical Guide to Triphenylborane-Based Reagents: Historical Context and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylborane (B(C₆H₅)₃), a white crystalline solid, has been a cornerstone in the advancement of organoboron chemistry for a century. First synthesized in 1922 by Krause and Nitsche, its journey from a laboratory curiosity to a versatile reagent in organic synthesis and industrial processes is a testament to its unique electronic properties.[1] This technical guide provides an in-depth exploration of the historical context, key chemical properties, and seminal applications of triphenylborane-based reagents, with a focus on their role in frustrated Lewis pair (FLP) chemistry and industrial catalysis.
Historical Perspective and Key Milestones
The story of triphenylborane begins in the early 20th century with the pioneering work of Alfred Stock on boron hydrides, which laid the groundwork for the exploration of organoboron compounds. However, it was the landmark synthesis by Erich Krause and Rudolf Nitsche that brought triphenylborane to the forefront. Their method, involving the reaction of boron trifluoride with a phenyl Grignard reagent, provided the first accessible route to this fundamental triarylborane.[1]
Initially, the utility of triphenylborane was explored in areas such as polymerization catalysis. A significant industrial application emerged with its use by DuPont as a promoter in the nickel-catalyzed hydrocyanation of butadiene to produce adiponitrile, a key precursor to nylon.[1] This application highlighted the potential of triphenylborane to act as a Lewis acid to modulate the reactivity and selectivity of transition metal catalysts.
A paradigm shift in the application of triphenylborane occurred with the discovery of Frustrated Lewis Pair (FLP) chemistry by Douglas Stephan and his coworkers. This concept, where the steric hindrance between a bulky Lewis acid like triphenylborane and a Lewis base prevents their neutralization, leads to a reactive pair capable of activating small molecules like dihydrogen. This discovery opened up new avenues for metal-free catalysis, particularly in hydrogenation reactions.
Synthesis and Characterization
The most common and historically significant method for the synthesis of triphenylborane is the reaction of boron trifluoride etherate (BF₃·OEt₂) with phenylmagnesium bromide (PhMgBr) in an ethereal solvent.
Experimental Protocol: Synthesis of Triphenylborane
Materials:
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Anhydrous toluene
-
Anhydrous hexane
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. Bromobenzene is added dropwise from the dropping funnel to initiate the Grignard reaction. The reaction mixture is stirred until the magnesium is consumed.
-
Reaction with Boron Trifluoride Etherate: The Grignard solution is cooled in an ice bath, and a solution of boron trifluoride etherate in anhydrous diethyl ether is added dropwise from the dropping funnel under a nitrogen atmosphere.
-
Workup: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of 1 M hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield a crude solid. The triphenylborane is then purified by recrystallization from a mixture of toluene and hexane to afford white crystals.
Characterization Data
Triphenylborane is typically characterized by its physical properties and spectroscopic data.
| Property | Value |
| Melting Point | 142-145 °C |
| Boiling Point | 203 °C at 15 mmHg |
| ¹H NMR (CDCl₃, δ) | 7.4-7.8 (m, 15H) |
| ¹³C NMR (CDCl₃, δ) | 128.0, 131.5, 136.5, 142.5 (ipso-C) |
| ¹¹B NMR (CDCl₃, δ) | +60 (broad singlet) |
Lewis Acidity of Triphenylborane
Triphenylborane is classified as a relatively weak Lewis acid compared to its perfluorinated counterpart, B(C₆F₅)₃ (BCF). The Lewis acidity can be quantified by various methods, including the measurement of Fluoride Ion Affinity (FIA).
| Borane | Fluoride Ion Affinity (FIA) (kcal/mol) |
| BF₃ | 75.3 |
| BCl₃ | 94.5 |
| BBr₃ | 101.4 |
| B(C₆H₅)₃ (Triphenylborane) | 84.7 |
| B(C₆F₅)₃ (BCF) | 108.0 |
The weaker Lewis acidity of triphenylborane compared to BCF is attributed to the lower electronegativity of hydrogen compared to fluorine, which results in a less electron-deficient boron center.
Frustrated Lewis Pair Chemistry
The concept of Frustrated Lewis Pairs (FLPs) has revolutionized metal-free catalysis. A typical FLP system consists of a bulky Lewis acid, such as triphenylborane, and a sterically demanding Lewis base, like a phosphine or an amine. Due to steric hindrance, they cannot form a classical adduct, leaving both the Lewis acidic and basic sites available to interact with and activate small molecules.
Hydrogenation of Imines
A prominent application of triphenylborane-based FLPs is the catalytic hydrogenation of imines to amines. The catalytic cycle is initiated by the heterolytic cleavage of dihydrogen by the FLP.
References
The Cornerstone of Modern Synthesis: An In-depth Technical Guide to the Fundamental Properties of Organoboron Compounds
For Researchers, Scientists, and Drug Development Professionals
Organoboron compounds have emerged from the realm of synthetic curiosity to become indispensable tools in modern organic chemistry and medicinal chemistry. Their unique electronic structure and reactivity have paved the way for novel carbon-carbon and carbon-heteroatom bond formations, enabling the construction of complex molecular architectures with remarkable precision and efficiency. This technical guide provides a comprehensive overview of the core fundamental properties of organoboron compounds, with a focus on their synthesis, structure, reactivity, and pivotal role in drug development.
Structure and Bonding: The Electron-Deficient Heart of Reactivity
The defining characteristic of organoboron compounds is the electron-deficient nature of the boron atom. In its most common trivalent state, such as in triorganoboranes, the boron atom is sp² hybridized, resulting in a trigonal planar geometry. This configuration leaves a vacant p-orbital perpendicular to the molecular plane, rendering the boron center a potent Lewis acid and electrophile.[1][2]
The carbon-boron (C-B) bond itself possesses low polarity, with electronegativity values of 2.55 for carbon and 2.04 for boron.[1] This results in a bond that is predominantly covalent in nature. The length of the C-B bond is comparable to a C-C bond, with the B-C bond in trimethylborane being approximately 156 pm.[3]
Table 1: Typical Bond Parameters in Organoboron Compounds
| Bond | Compound Type | Typical Bond Length (Å) | Typical Bond Angle (°) |
| C(sp³)-B | Trialkylboranes | 1.56 - 1.58 | C-B-C: ~120 |
| C(sp²)-B | Arylboronic Esters | 1.560 | C-B-O: ~120 |
| B-O | Boronic Esters | 1.356 - 1.370 | O-B-O: ~120 |
| B-O | Boronic Acids | 1.37 (average) | O-B-O: ~118 |
Note: Bond lengths and angles can vary depending on the specific substituents and crystal packing forces.
Synthesis of Organoboron Compounds: A Diverse Toolkit
A variety of synthetic methodologies have been developed to access the diverse array of organoboron compounds, each with its own advantages in terms of scope and functional group tolerance.
Hydroboration: A Classic and Versatile Method
Hydroboration involves the addition of a boron-hydride bond across a carbon-carbon double or triple bond. The reaction, first developed by H.C. Brown, is a cornerstone of organic synthesis, providing a route to organoboranes that can be subsequently converted to a wide range of functional groups.[1][2][4][5] The reaction proceeds in a syn-selective and anti-Markovnikov fashion, with the boron atom adding to the less substituted carbon.[5]
Figure 1. General workflow for the hydroboration-oxidation of an alkene.
Suzuki-Miyaura Coupling: A Nobel Prize-Winning Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between organoboron compounds (typically boronic acids or esters) and organic halides or triflates.[6][7][8] Its broad functional group tolerance, mild reaction conditions, and the low toxicity of the boron-containing reagents have made it a widely adopted strategy in both academic and industrial settings, particularly in the synthesis of pharmaceuticals.[6][8]
Figure 2. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reactivity of Organoboron Compounds
The reactivity of organoboron compounds is dominated by the electrophilic nature of the boron center and the nucleophilic character of the carbon atom in the C-B bond.
Table 2: Bond Dissociation Energies (BDEs) of Selected Organoboron Compounds
| Bond | Compound | BDE (kJ/mol) |
| B-C | (CH₃)₃B | ~448 |
| B-H | BH₃ | ~341 |
| B-F | BF₃ | ~766 |
| B-B | B₂H₆ | ~297 |
Data sourced from computational studies and experimental values.[9][10][11]
Characterization of Organoboron Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of organoboron compounds. The ¹¹B nucleus is NMR active (I = 3/2) and provides a wide chemical shift range, making it sensitive to the electronic environment around the boron atom.
Table 3: Typical ¹¹B NMR Chemical Shifts (ppm relative to BF₃·OEt₂)
| Compound Type | Chemical Shift Range (ppm) |
| Trialkylboranes | +83 to +93 |
| Arylboronic Acids/Esters | +28 to +32 |
| Tetracoordinate Borates | -8 to +12 |
| Borane-Amine Adducts | -20 to +10 |
Data compiled from various sources.[12][13]
Organoboron Compounds in Drug Development
The unique properties of organoboron compounds have been successfully exploited in the development of novel therapeutic agents. The boron atom can act as a key pharmacophore, engaging in specific interactions with biological targets.
Bortezomib: A Proteasome Inhibitor for Cancer Therapy
Bortezomib (Velcade®) is a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins.[3][14][15] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis in cancer cells.[16][17] A primary mechanism of action involves the stabilization of IκB, an inhibitor of the NF-κB transcription factor, thereby blocking pro-survival signaling pathways.[15][16]
Figure 3. Bortezomib inhibits the proteasome, leading to apoptosis via NF-κB inhibition and induction of the UPR.
Tavaborole: An Antifungal Agent
Tavaborole (Kerydin®) is a benzoxaborole antifungal agent used for the topical treatment of onychomycosis.[18][19] Its mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[18][20] By forming a stable adduct with the editing site of the enzyme, tavaborole prevents the incorporation of leucine into newly synthesized proteins, leading to fungal cell death.[18][20]
Figure 4. Tavaborole inhibits fungal protein synthesis by targeting leucyl-tRNA synthetase.
Crisaborole: A Treatment for Atopic Dermatitis
Crisaborole (Eucrisa®) is a phosphodiesterase 4 (PDE4) inhibitor used for the topical treatment of atopic dermatitis. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in the regulation of inflammatory responses. By inhibiting PDE4, crisaborole increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines, thereby reducing inflammation.
References
- 1. Organoboron chemistry - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Structural studies of organoboron compounds. XLII. 4,6-Bis(1-cyan...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. CCCBDB bond length model [cccbdb.nist.gov]
- 7. CCCBDB Compare bond angles [cccbdb.nist.gov]
- 8. theorchem.ru [theorchem.ru]
- 9. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic acid, ethyl-, dimethyl ester [webbook.nist.gov]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. fiveable.me [fiveable.me]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. aablocks.com [aablocks.com]
- 17. Boronic acid - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Sodium Tetraphenylborate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, a prominent example, typically utilizes boronic acids or esters as organoboron coupling partners. While direct literature on the use of sodium triphenylborane hydroxide in this context is scarce, a closely related and well-documented alternative is sodium tetraphenylborate (NaBPh₄). This commercially available and air-stable salt serves as an effective phenyl-group donor in various palladium-catalyzed cross-coupling reactions, providing a valuable tool for the synthesis of biaryl and arylalkene motifs, which are prevalent in pharmaceuticals and advanced materials.[1][2]
This document provides detailed application notes and protocols for the use of sodium tetraphenylborate as a phenylation reagent in palladium-catalyzed cross-coupling reactions with aryl halides.
Applications in Cross-Coupling Reactions
Sodium tetraphenylborate is primarily employed as a nucleophilic partner in Suzuki-Miyaura type reactions for the introduction of a phenyl group.[1] A key advantage of this reagent is its ability to transfer its phenyl groups to a palladium center, which then participates in the catalytic cycle to form the desired biaryl product. This process is particularly useful for the synthesis of unsymmetrical biaryls. The reaction is catalyzed by a palladium(0) species and typically requires a base to facilitate the transmetalation step.
The scope of the reaction is broad, with successful couplings reported for a range of aryl halides, including iodides and bromides, bearing both electron-donating and electron-withdrawing substituents. Furthermore, the reaction conditions can often be tailored to be mild, making it compatible with a variety of sensitive functional groups.
Quantitative Data Summary
The efficiency of the palladium-catalyzed phenylation of aryl halides using sodium tetraphenylborate is demonstrated in the following table, which summarizes the yields for a variety of substrates.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | Biphenyl | 84 |
| 2 | 4-Iodotoluene | 4-Methylbiphenyl | 82 |
| 3 | 4-Iodoanisole | 4-Methoxybiphenyl | 80 |
| 4 | 4-Iodochlorobenzene | 4-Chlorobiphenyl | 78 |
| 5 | 1-Iodonaphthalene | 1-Phenylnaphthalene | 75 |
| 6 | Bromobenzene | Biphenyl | 75 |
| 7 | 4-Bromotoluene | 4-Methylbiphenyl | 72 |
Table 1: Yields of Biaryls from the Cross-Coupling of Aryl Halides with Sodium Tetraphenylborate. Data adapted from studies on silica-supported palladium catalysts.[3]
Detailed Experimental Protocols
General Procedure for the Palladium-Catalyzed Phenylation of Aryl Halides with Sodium Tetraphenylborate
This protocol is a representative example for the synthesis of biaryls using a palladium catalyst.
Materials:
-
Aryl halide (e.g., iodobenzene, 1.0 mmol)
-
Sodium tetraphenylborate (0.25 mmol, as it can transfer up to four phenyl groups)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture, 10 mL, 4:1 v/v)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), sodium tetraphenylborate (0.25 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.
-
Add the solvent system (e.g., 8 mL of toluene and 2 mL of water) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.
Reaction Mechanisms and Workflows
The catalytic cycle for the Suzuki-Miyaura cross-coupling of an aryl halide with sodium tetraphenylborate is depicted below. The cycle involves the key steps of oxidative addition, transmetalation, and reductive elimination.
References
Application Notes and Protocols for Sodium Triphenylborane Hydroxide as a Catalyst Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium triphenylborane hydroxide, an adduct of the potent Lewis acid triphenylborane (BPh₃), is emerging as a versatile and user-friendly catalyst precursor in organic synthesis. This white, solid compound offers a convenient and more stable alternative to handling pure triphenylborane, which can be sensitive to air and moisture. Upon dissolution, it is proposed that the adduct can furnish triphenylborane, which acts as a metal-free Lewis acid catalyst for a variety of chemical transformations. The presence of the hydroxide moiety may also play a role in the catalytic cycle, potentially acting as a Brønsted base or co-catalyst.
This document provides detailed application notes and experimental protocols for the use of sodium triphenylborane hydroxide as a catalyst precursor in two key synthetic applications: the hydrosilylation of esters and the ring-opening polymerization of epoxides.
Key Applications
-
Hydrosilylation of Esters: A metal-free approach to the reduction of esters to silyl acetals, which can be subsequently hydrolyzed to aldehydes. This method is valuable for the synthesis of complex molecules where selective reduction is required without affecting other functional groups.
-
Ring-Opening Polymerization of Epoxides: Catalyzes the polymerization of epoxides to form polyethers, which are important precursors for polyurethanes and other advanced materials. This metal-free approach avoids potential contamination of the polymer with transition metals.
Experimental Protocols
Protocol 1: Hydrosilylation of Esters using Sodium Triphenylborane Hydroxide
This protocol describes the reduction of an ester to a silyl acetal, a precursor to the corresponding aldehyde. The sodium triphenylborane hydroxide adduct is expected to release triphenylborane in situ, which catalyzes the reaction.
Materials:
-
Sodium Triphenylborane Hydroxide
-
Ester substrate
-
Silane reducing agent (e.g., triethylsilane, PhMeSiH₂)
-
Anhydrous, polar, aprotic solvent (e.g., acetonitrile, nitromethane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)
-
Magnetic stirrer and heating plate
-
Syringes and needles for liquid transfers
Procedure:
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.
-
Reagent Preparation: In the reaction flask, dissolve the ester substrate (1.0 mmol) and sodium triphenylborane hydroxide (0.05 mmol, 5 mol%) in the anhydrous polar, aprotic solvent (5 mL).
-
Initiation of Reaction: To the stirred solution, add the silane (e.g., triethylsilane, 1.2 mmol) dropwise via syringe at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (silyl acetal) by column chromatography on silica gel.
Protocol 2: Ring-Opening Polymerization of Epoxides using Sodium Triphenylborane Hydroxide
This protocol details the polymerization of an epoxide to a polyether. Triphenylborane, generated from the sodium triphenylborane hydroxide adduct, acts as a Lewis acid to activate the epoxide monomer.
Materials:
-
Sodium Triphenylborane Hydroxide
-
Epoxide monomer (e.g., propylene oxide, cyclohexene oxide)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and other standard anhydrous glassware
-
Magnetic stirrer and heating plate
-
Syringes for monomer addition
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add sodium triphenylborane hydroxide (e.g., 1 mol% relative to the monomer).
-
Solvent and Monomer Addition: Add the anhydrous solvent to the flask, followed by the epoxide monomer via syringe.
-
Polymerization: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C). The polymerization progress can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination and Precipitation: Once the desired conversion is reached, cool the reaction to room temperature and quench the polymerization by adding a small amount of methanol.
-
Isolation of Polymer: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting polyether by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by ¹H and ¹³C NMR spectroscopy to confirm its structure.
Data Presentation
Table 1: Catalytic Hydrosilylation of Various Esters
| Entry | Ester Substrate | Silane | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%)[1] |
| 1 | Methyl benzoate | PhMeSiH₂ | 10 | Acetonitrile | 60 | 24 | 85 |
| 2 | Ethyl acetate | Et₃SiH | 5 | Nitromethane | 40 | 12 | 92 |
| 3 | γ-Butyrolactone | PhMeSiH₂ | 10 | Acetonitrile | 60 | 48 | 78 |
| 4 | Methyl cinnamate | Et₃SiH | 5 | Acetonitrile | 50 | 24 | 88 |
Table 2: Ring-Opening Polymerization of Epoxides
| Entry | Epoxide Monomer | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI[1] |
| 1 | Propylene Oxide | 1 | Toluene | 90 | 12 | 95 | 8,500 | 1.15 |
| 2 | Cyclohexene Oxide | 0.5 | Dichloromethane | 80 | 24 | 98 | 12,000 | 1.10 |
| 3 | Styrene Oxide | 1 | Toluene | 100 | 18 | 91 | 10,200 | 1.20 |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism for the hydrosilylation of esters.
Caption: Experimental workflow for ring-opening polymerization.
References
In Situ Preparation of Sodium Triphenylborane Hydroxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium triphenylborane hydroxide, an adduct of the potent Lewis acid triphenylborane with sodium hydroxide, serves as a stabilized and convenient form of triphenylborane for various applications in organic synthesis and materials science.[1][2] Triphenylborane itself is highly reactive and susceptible to rapid hydrolysis.[2] The formation of the sodium hydroxide adduct provides a more stable, water-soluble, and easy-to-handle reagent.[2] This adduct is a valuable tool in catalysis, particularly in polymerization and hydrogenation reactions, and as a synthetic intermediate.[1][3] These application notes provide detailed protocols for the in situ preparation of sodium triphenylborane hydroxide, offering researchers flexibility and cost-effectiveness compared to purchasing the pre-formed adduct solution.
Methods for In Situ Preparation
Two primary methodologies are presented for the in situ generation of sodium triphenylborane hydroxide: a one-pot synthesis and a two-step synthesis from prepared triphenylborane.
Method 1: One-Pot Synthesis
This method, adapted from patented procedures, allows for the direct synthesis of the sodium triphenylborane hydroxide adduct in a single reaction vessel.[4] It involves the reaction of finely dispersed sodium with chlorobenzene and an ortho-borate ester, followed by hydrolysis.
Method 2: Synthesis from Triphenylborane
This approach involves the initial synthesis and isolation of triphenylborane, which is then treated with sodium hydroxide to form the adduct. This method is advantageous when a purified sample of triphenylborane is required for other purposes.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of triphenylborane, the precursor to the sodium hydroxide adduct in Method 2.
| Parameter | Value | Reference |
| Reactants | ||
| Sodium Dispersion (1-5μ) | 3.8 g | [5] |
| Chlorobenzene | 9.0 g | [5] |
| Isopropyl Orthoborate | 4.7 g | [5] |
| Cyclohexane (solvent) | 85 ml (40 ml + 45 ml) | [5] |
| Water (for hydrolysis) | 60 ml | [5] |
| Reaction Conditions | ||
| Temperature | 80 °C | [5] |
| Addition Time | 60 minutes | [5] |
| Product (Triphenylborane) | ||
| Yield | 5.17 g (85.4%) | [5] |
Experimental Protocols
Protocol 1: One-Pot In Situ Preparation of Sodium Triphenylborane Hydroxide
This protocol is based on the process described in U.S. Patent 4,046,815.[4]
Materials:
-
Finely divided sodium
-
Chlorobenzene
-
Isopropyl orthoborate
-
Cyclohexane (anhydrous)
-
Water (deionized)
-
Nitrogen gas supply
-
Four-necked flask equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser
Procedure:
-
Under a nitrogen atmosphere, charge the four-necked flask with a dispersion of finely divided sodium in anhydrous cyclohexane.
-
Heat the mixture to the boiling point of cyclohexane (approximately 80°C).
-
Prepare a solution of chlorobenzene and isopropyl orthoborate in cyclohexane. The molar ratio of chlorobenzene to isopropyl orthoborate should be approximately 3:1 to 3.5:1.
-
Slowly add the chlorobenzene and isopropyl orthoborate solution to the heated sodium dispersion over a period of about one hour, maintaining the temperature between 75°C and 105°C. The reaction is highly exothermic and should be controlled by the addition rate and external cooling if necessary.
-
After the addition is complete, allow the reaction mixture to cool to room temperature.
-
Carefully introduce water to the reaction mixture at a temperature of approximately 30-45°C. This step hydrolyzes the reaction products to form the aqueous solution of the sodium hydroxide salt of triphenylborane. Excess sodium will react with water to generate hydrogen gas, which must be safely vented.
-
The resulting mixture will separate into an organic phase (cyclohexane and by-products) and an aqueous phase containing the desired sodium triphenylborane hydroxide. The aqueous solution can be separated and used directly for subsequent applications.
Protocol 2: Two-Step In Situ Preparation from Triphenylborane
This protocol first describes the synthesis of triphenylborane, followed by its conversion to the sodium hydroxide adduct.
Step 1: Synthesis of Triphenylborane
This procedure is adapted from a literature method.[5]
Materials:
-
Sodium dispersion (1-5μ particle size)
-
Cyclohexane
-
Benzene
-
Chlorobenzene
-
Isopropyl orthoborate
-
Water
-
2.10N Hydrochloric acid
-
Four-necked flask, mechanical stirrer, thermometer, addition funnel, reflux condenser, nitrogen atmosphere setup
-
Distillation apparatus
-
Filtration apparatus
Procedure:
-
Set up the four-necked flask with the stirrer, thermometer, addition funnel, and reflux condenser under a nitrogen atmosphere.
-
Charge the flask with 3.8 g of sodium dispersion, 40 ml of cyclohexane, and 2 ml of benzene.
-
Heat the contents of the flask to 80°C.
-
Prepare a solution of 9.0 g of chlorobenzene and 4.7 g of isopropyl orthoborate in 45 ml of cyclohexane.
-
Add this solution to the flask over a period of 60 minutes while maintaining the temperature at 80°C.
-
After the addition is complete, allow the flask to cool to room temperature.
-
Add 60 ml of water to the flask.
-
Separate the resulting aqueous and organic phases. The aqueous phase contains the sodium salt of triphenylborane.
-
To isolate triphenylborane, charge the aqueous phase to a distillation column and remove the alcohol via azeotropic distillation at 70°-100°C over 2 hours.
-
Titrate the distillation tails at room temperature with 2.10N hydrochloric acid to a pH of 7.2 to precipitate triphenylborane.
-
Filter the resulting slurry, wash the white filter cake with water, and vacuum dry to obtain triphenylborane.
Step 2: In Situ Formation of Sodium Triphenylborane Hydroxide Adduct
Materials:
-
Triphenylborane (prepared as in Step 1)
-
Sodium hydroxide solution (e.g., 1 M)
-
An appropriate solvent for the intended application (e.g., water, THF)
Procedure:
-
Dissolve the desired amount of triphenylborane in the chosen solvent under an inert atmosphere.
-
Stoichiometrically add the sodium hydroxide solution to the triphenylborane solution with stirring. The formation of the adduct is typically rapid.
-
The resulting solution of sodium triphenylborane hydroxide is now ready for use in the subsequent reaction.
Visualizations
Caption: Workflow for the one-pot in situ synthesis of sodium triphenylborane hydroxide.
Caption: Workflow for the two-step synthesis of sodium triphenylborane hydroxide.
References
Application Notes and Protocols for the Quantification of Sodium Triphenylborane Hydroxide
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a powerful technique for the separation and quantification of sodium triphenylborane hydroxide from impurities and degradation products. Given the potential for hydrolysis of the boronate group, a stability-indicating reverse-phase HPLC method is proposed.
Experimental Protocol: Stability-Indicating RP-HPLC
Objective: To develop a robust RP-HPLC method for the quantification of sodium triphenylborane hydroxide and to separate it from potential degradation products.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Sodium Triphenylborane Hydroxide reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Methanol:0.032 M Ammonium Acetate (55:5:40, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 220 nm (based on the UV absorbance of the phenyl groups)
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Procedure:
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of sodium triphenylborane hydroxide reference standard.
-
Dissolve in a 1:1 mixture of acetonitrile and water in a 100 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up to the mark with the same solvent mixture.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh a quantity of the sample containing approximately 10 mg of sodium triphenylborane hydroxide.
-
Follow the same dissolution procedure as for the standard solution.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the standard solution in triplicate to check for system suitability (e.g., retention time, peak area repeatability, tailing factor).
-
Inject the sample solution.
-
Quantify the amount of sodium triphenylborane hydroxide in the sample by comparing the peak area with that of the standard.
-
Data Presentation: Illustrative HPLC Quantification Data
| Parameter | Result | Acceptance Criteria |
| Retention Time (min) | 6.8 | ± 0.2 min |
| Tailing Factor | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 2000 |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Precision (%RSD) | 0.8% | ≤ 2.0% |
| Accuracy (% Recovery) | 99.5% | 98.0% - 102.0% |
Experimental Workflow: HPLC Analysis
UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simpler and faster method for the quantification of sodium triphenylborane hydroxide, provided that the sample matrix is not complex and does not contain interfering substances that absorb at the same wavelength. The phenyl groups in the molecule are expected to exhibit significant UV absorbance.
Experimental Protocol: UV-Vis Spectrophotometric Assay
Objective: To determine the concentration of sodium triphenylborane hydroxide in a sample using UV-Vis spectrophotometry.
Instrumentation:
-
UV-Vis Spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
Reagents and Materials:
-
Sodium Triphenylborane Hydroxide reference standard
-
Ethanol (spectroscopic grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a 10 µg/mL solution of sodium triphenylborane hydroxide in ethanol.
-
Scan the solution from 200 nm to 400 nm using ethanol as a blank.
-
Determine the wavelength of maximum absorbance (λmax). For triphenylborane derivatives, this is expected to be around 220-230 nm.
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of sodium triphenylborane hydroxide in ethanol with concentrations ranging from 2 µg/mL to 20 µg/mL.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare a sample solution in ethanol with a concentration expected to fall within the range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of sodium triphenylborane hydroxide in the sample solution from the calibration curve.
-
Data Presentation: Illustrative UV-Vis Spectrophotometry Data
| Concentration (µg/mL) | Absorbance at 225 nm |
| 2 | 0.152 |
| 5 | 0.378 |
| 10 | 0.755 |
| 15 | 1.130 |
| 20 | 1.510 |
| Linearity (R²) | 0.9998 |
Logical Relationship: Beer-Lambert Law
Potentiometric Titration
Potentiometric titration can be employed to quantify the hydroxide component of sodium triphenylborane hydroxide. This method is particularly useful for determining the purity of the bulk substance.
Experimental Protocol: Acid-Base Potentiometric Titration
Objective: To determine the percentage purity of sodium triphenylborane hydroxide by titrating the hydroxide ion with a standardized acid.
Instrumentation:
-
Potentiometric autotitrator with a pH electrode
-
Burette (10 mL or 25 mL)
-
Magnetic stirrer
Reagents and Materials:
-
Sodium Triphenylborane Hydroxide sample
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized water
-
Ethanol
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 200-300 mg of the sodium triphenylborane hydroxide sample.
-
Dissolve the sample in 50 mL of a 1:1 mixture of deionized water and ethanol.
-
-
Titration:
-
Place the dissolved sample on the magnetic stirrer and immerse the pH electrode in the solution.
-
Titrate the sample with standardized 0.1 M HCl.
-
Record the volume of titrant added and the corresponding pH values.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot a graph of pH versus the volume of HCl added.
-
Determine the equivalence point from the inflection point of the titration curve or by using the first or second derivative plot.
-
Calculate the percentage purity of sodium triphenylborane hydroxide based on the volume of HCl consumed at the equivalence point.
-
Data Presentation: Illustrative Titration Data
| Parameter | Value |
| Sample Weight (mg) | 255.2 |
| Molarity of HCl (M) | 0.1012 |
| Equivalence Point Volume (mL) | 8.85 |
| Calculated Purity (%) | 98.7% |
Signaling Pathway: Neutralization Reaction
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR is a primary analytical method that can provide a highly accurate determination of the purity of sodium triphenylborane hydroxide without the need for a specific reference standard of the analyte. ¹H NMR can be used to quantify the phenyl protons against a certified internal standard.
Experimental Protocol: ¹H qNMR
Objective: To determine the absolute purity of sodium triphenylborane hydroxide using ¹H qNMR.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents and Materials:
-
Sodium Triphenylborane Hydroxide sample
-
Certified internal standard (e.g., Maleic acid, Dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sodium triphenylborane hydroxide sample.
-
Accurately weigh approximately 5-10 mg of the certified internal standard.
-
Dissolve both in a known volume of DMSO-d₆ in a vial and then transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
Ensure a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation: Illustrative qNMR Data
| Parameter | Analyte (Sodium Triphenylborane Hydroxide) | Internal Standard (Maleic Acid) |
| Mass (mg) | 15.2 | 8.5 |
| Molecular Weight ( g/mol ) | 282.12 | 116.07 |
| Signal | Aromatic Protons | Vinylic Protons |
| Number of Protons (N) | 15 | 2 |
| Integral (I) | 15.00 | 2.35 |
| Purity of Standard (%) | - | 99.9% |
| Calculated Purity (%) | 98.5% | - |
Experimental Workflow: qNMR Analysis
Application Notes and Protocols: Sodium Triphenylborane Hydroxide as a Putative Selective Reducing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium triphenylborane hydroxide, systematically known as sodium hydroxytriphenylborate, is a chemical compound formed from the reaction of the Lewis acid triphenylborane with sodium hydroxide. While this compound is commercially available and its chemical properties are documented, its application as a selective reducing agent in organic synthesis is not well-established in scientific literature.[1][2][3][4][5] Standard reducing agents for carbonyl compounds include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), with NaBH₄ being a milder, more selective reagent.[6][7][8][9][10][11] The reactivity and selectivity of NaBH₄ can be modulated by various additives, which is a common strategy to achieve specific chemical transformations.[6][12]
This document explores the theoretical potential of sodium triphenylborane hydroxide as a selective reducing agent. The protocols and data presented herein are hypothetical and intended to serve as a foundation for further experimental investigation.
Theoretical Mechanism of Action
The reductive potential of sodium triphenylborane hydroxide is not immediately obvious, as it does not possess a conventional hydride donor like the borohydride anion (BH₄⁻). However, a plausible mechanism could involve the in-situ generation of a reactive hydride species or a synergistic interaction between the components.
One hypothesis is that under specific conditions, the hydroxide ion could act as a hydride source, with the triphenylborane moiety acting as a Lewis acid to activate the carbonyl substrate. The coordination of the Lewis acidic boron atom to the carbonyl oxygen would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion (acting as a hydride).
Alternatively, the complex itself might rearrange under thermal or catalytic conditions to generate a transient hydride-donating species. The bulky phenyl groups on the boron atom could also play a role in sterically directing the approach of the reducing species, thereby imparting selectivity.
Hypothetical Reaction Pathway
Caption: Hypothetical mechanism for carbonyl reduction.
Illustrative Data on Selectivity (Theoretical)
The following tables present hypothetical data to illustrate the potential selectivity of sodium triphenylborane hydroxide in competitive reduction reactions. This data is for illustrative purposes only and has not been derived from experimental results.
Table 1: Chemoselectivity - Reduction of Aldehydes vs. Ketones
| Entry | Substrate 1 | Substrate 2 | Reducing Agent | Molar Ratio (Agent:Substrate) | Solvent | Temp (°C) | Conversion Substrate 1 (%) | Conversion Substrate 2 (%) |
| 1 | Benzaldehyde | Acetophenone | NaBH₄ | 1.1 | Methanol | 25 | >99 | ~10 |
| 2 | Benzaldehyde | Acetophenone | Na(Ph₃BOH) | 1.5 | THF | 25 | >99 | <5 |
| 3 | Cyclohexanecarboxaldehyde | Cyclohexanone | NaBH₄ | 1.1 | Ethanol | 0 | >99 | ~15 |
| 4 | Cyclohexanecarboxaldehyde | Cyclohexanone | Na(Ph₃BOH) | 1.5 | Dichloromethane | 0 | >99 | <8 |
Table 2: Substrate Scope (Hypothetical Yields)
| Entry | Substrate | Product | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | (4-Nitrophenyl)methanol | 95 |
| 2 | Cinnamaldehyde | Cinnamyl alcohol | 92 (1,2-reduction) |
| 3 | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 88 |
| 4 | Propiophenone | 1-Phenyl-1-propanol | 90 |
Experimental Protocols (Theoretical)
The following protocols are hypothetical and should be adapted and optimized based on rigorous experimental work. Appropriate safety precautions should be taken when handling all chemicals. [3]
Protocol 1: Selective Reduction of an Aldehyde in the Presence of a Ketone
This protocol describes a hypothetical procedure for the selective reduction of benzaldehyde in the presence of acetophenone.
Materials:
-
Sodium triphenylborane hydroxide solution (e.g., 1.0 M in THF)
-
Benzaldehyde
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of benzaldehyde (1.0 mmol) and acetophenone (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the sodium triphenylborane hydroxide solution (1.5 mmol, 1.5 mL of a 1.0 M solution) dropwise over 10 minutes with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (or after a set time, e.g., 2 hours), quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to isolate the desired alcohol.
Workflow for Protocol 1
Caption: Experimental workflow for selective reduction.
Conclusion and Future Outlook
The concept of sodium triphenylborane hydroxide as a selective reducing agent is, at present, a theoretical construct based on the principles of Lewis acid activation and hydride chemistry. The information presented in these application notes is intended to provide a starting point for researchers interested in exploring novel reducing agents. Significant experimental work would be required to validate the proposed reactivity and selectivity, and to develop robust and reliable protocols. Future studies should focus on:
-
Systematic evaluation of the reducing capabilities of sodium triphenylborane hydroxide with a wide range of functional groups.
-
Kinetic studies to compare its reactivity with standard reducing agents.
-
Spectroscopic and computational studies to elucidate the true reaction mechanism.
-
Optimization of reaction conditions (solvent, temperature, stoichiometry) to maximize selectivity.
The exploration of new reagents and methodologies is crucial for the advancement of synthetic chemistry, and the investigation into the reductive properties of sodium triphenylborane hydroxide could potentially unveil a valuable new tool for organic synthesis.
References
- 1. Triphenylborane | C18H15B | CID 70400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. Triphenylborane-sodium hydroxide adduct | 12113-07-4 [chemicalbook.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. savemyexams.com [savemyexams.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 12. EP1274666A1 - Increasing enantioselectivity in reductions with borane reagents - Google Patents [patents.google.com]
Application of Sodium Tetraphenylborate in Pharmaceutical Synthesis via Suzuki-Miyaura Coupling
Introduction
Sodium tetraphenylborate has emerged as a versatile and efficient reagent in pharmaceutical synthesis, primarily serving as a phenyl-donating agent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This methodology facilitates the formation of biaryl structures, a common and critical motif in a wide array of therapeutic agents. The use of sodium tetraphenylborate offers several advantages, including its stability, ease of handling, and the ability to conduct reactions in aqueous media, aligning with the principles of green chemistry. This document provides detailed application notes and experimental protocols for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) using sodium tetraphenylborate. While the user's original query mentioned sodium triphenylborane hydroxide, the relevant and widely documented reagent for these applications is sodium tetraphenylborate.
Application in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The biaryl scaffold is a key structural feature in many NSAIDs. The Suzuki-Miyaura coupling utilizing sodium tetraphenylborate provides a direct and high-yielding route to construct this essential framework. Below are specific examples of its application in the synthesis of Xenbucin and Flurbiprofen.
Quantitative Data Summary
| Drug Name | Starting Material | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Xenbucin | 4-Bromophenylacetic acid | 0.5 mol% Pd/C (5%) | Water | Not Specified | High | [1][2] |
| Flurbiprofen | 2-(2-Fluoro-4-bromophenyl)propanoic acid | 0.05 mol% 5% Pd/C | Water | 1 hour | 98 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Xenbucin
Xenbucin, an analgesic drug, can be synthesized via a Pd/C-catalyzed Suzuki coupling reaction in water using sodium tetraphenylborate as the phenylation reagent.[1][2][4]
Reaction Scheme:
References
Practical Applications of Modified Borohydride Reagents in Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Modified borohydride reagents have emerged as indispensable tools in modern chemistry, offering a nuanced spectrum of reactivity and selectivity that surpasses their parent compound, sodium borohydride. These reagents, tailored by altering the substituents on the boron atom, provide chemists with a versatile toolkit for a wide array of chemical transformations. This document provides detailed application notes, experimental protocols, and comparative data for some of the most widely used modified borohydride reagents, enabling researchers to effectively harness their synthetic potential.
Sodium Triacetoxyborohydride [NaBH(OAc)₃]
Application Notes
Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, particularly renowned for its efficacy in reductive amination reactions.[1][2] Its attenuated reactivity, a consequence of the electron-withdrawing and sterically bulky acetoxy groups, allows for the selective reduction of iminium ions in the presence of more reactive carbonyl functionalities.[1] This chemoselectivity makes it an ideal reagent for one-pot reductive amination procedures, a cornerstone of amine synthesis in medicinal and process chemistry.[1]
Key Advantages:
-
High Chemoselectivity: Selectively reduces imines and iminium ions over aldehydes and ketones.[1]
-
Mild Reaction Conditions: Reactions are typically carried out at room temperature in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3]
-
Safety: Unlike sodium cyanoborohydride, it does not release toxic hydrogen cyanide gas, making it a safer alternative.[4]
-
Broad Substrate Scope: Effective for a wide range of aldehydes, ketones, and primary and secondary amines.[3]
Common Applications:
-
Synthesis of secondary and tertiary amines.[3]
-
Preparation of complex amine-containing molecules in pharmaceutical and natural product synthesis.[1]
-
Tandem reductive amination-cyclization reactions to form heterocyclic compounds.
Experimental Protocols
Protocol 1.1: General Procedure for Reductive Amination of an Aldehyde with a Primary Amine [5]
Materials:
-
Aldehyde (1.0 equiv)
-
Primary amine (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the aldehyde (e.g., 0.18 mmol) in DCE or DCM (3 mL), add the primary amine (e.g., 0.12 mmol).
-
Stir the mixture at room temperature for 5-10 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (e.g., 77 mg, 0.363 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product, which can be purified by column chromatography if necessary.
Protocol 1.2: Reductive Amination of a Ketone with a Secondary Amine using Acetic Acid as a Catalyst [3]
Materials:
-
Ketone (1.0 equiv)
-
Secondary amine (1.0 equiv)
-
Sodium triacetoxyborohydride (1.5 equiv)
-
Acetic acid (1.0 equiv)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the ketone and the secondary amine in DCE.
-
Add acetic acid to the mixture and stir for 20-30 minutes at room temperature.
-
Add sodium triacetoxyborohydride in portions to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired tertiary amine.
Sodium Cyanoborohydride [NaBH₃CN]
Application Notes
Sodium cyanoborohydride is another mild reducing agent widely used for the reductive amination of aldehydes and ketones.[4] The presence of the electron-withdrawing cyano group significantly tempers its reducing power compared to sodium borohydride, allowing it to selectively reduce iminium ions at neutral or slightly acidic pH.[4][6]
Key Advantages:
-
pH-Dependent Reactivity: Its reducing ability is highly dependent on pH, allowing for fine-tuning of selectivity.[7]
-
Compatibility with Protic Solvents: Unlike STAB, it is stable and effective in protic solvents like methanol and ethanol.[2]
Cautions:
-
Toxicity: Sodium cyanoborohydride is toxic and can release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids. All manipulations should be performed in a well-ventilated fume hood.[4]
Common Applications:
-
Reductive amination in protic solvents.
-
Reduction of oximes and enamines.[6]
-
Deoxygenation of certain functional groups.
Experimental Protocols
Protocol 2.1: Reductive Amination of a Ketone with Ammonium Acetate [8]
Materials:
-
Ketone (1.0 equiv)
-
Ammonium acetate (10 equiv)
-
Sodium cyanoborohydride (1.5 equiv)
-
Methanol (MeOH)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
Procedure:
-
Dissolve the ketone and a large excess of ammonium acetate in methanol.
-
Add sodium cyanoborohydride to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Acidify the mixture with concentrated HCl to a pH of approximately 2.
-
Remove the methanol under reduced pressure.
-
Wash the aqueous residue with diethyl ether to remove any unreacted ketone.
-
Basify the aqueous layer with NaOH solution and extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate to yield the primary amine.
Lithium Triethylborohydride (Super-Hydride®, L-Selectride®)
Application Notes
Lithium triethylborohydride, often referred to as Super-Hydride®, and its potassium counterpart, K-Selectride®, and sodium counterpart, N-Selectride®, are powerful and sterically hindered reducing agents.[9] The presence of three bulky sec-butyl or ethyl groups makes these reagents highly sensitive to the steric environment around the carbonyl group, leading to excellent stereoselectivity in the reduction of cyclic and acyclic ketones.[6][9]
Key Advantages:
-
High Stereoselectivity: Delivers the hydride to the less hindered face of the carbonyl, often providing the opposite diastereomer compared to less hindered reagents like NaBH₄.[9][10]
-
High Reactivity: Capable of reducing a wide range of functional groups, including esters, lactones, and epoxides.[11]
Common Applications:
-
Diastereoselective reduction of ketones to produce a specific alcohol stereoisomer.[5][11]
-
Reduction of sterically hindered carbonyl groups.
-
Conjugate reduction of α,β-unsaturated ketones.[12]
Experimental Protocols
Protocol 3.1: Diastereoselective Reduction of a Cyclic Ketone with L-Selectride® [5]
Materials:
-
Cyclic ketone (1.0 equiv)
-
L-Selectride® (1.0 M solution in THF, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the cyclic ketone in anhydrous THF under an argon or nitrogen atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.
-
Add the L-Selectride® solution dropwise to the cooled solution via syringe.
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography to isolate the desired alcohol diastereomer.
Zinc Borohydride [Zn(BH₄)₂]
Application Notes
Zinc borohydride is a versatile reducing agent that exhibits unique chemoselectivity and is particularly useful for the diastereoselective reduction of β-hydroxy ketones through chelation control.[10][12] It can be prepared in situ from sodium borohydride and zinc chloride.[11]
Key Advantages:
-
Chelation-Controlled Reduction: The zinc atom can coordinate to proximal heteroatoms (e.g., hydroxyl groups), directing the hydride delivery and leading to high diastereoselectivity.[10]
-
Chemoselectivity: It can selectively reduce aldehydes in the presence of ketones.[12]
Common Applications:
-
Diastereoselective reduction of β-hydroxy ketones to afford syn-1,3-diols.[10]
-
Chemoselective reduction of aldehydes.
-
Reduction of α,β-unsaturated ketones to allylic alcohols (1,2-reduction).[12]
Experimental Protocols
Protocol 4.1: Diastereoselective Reduction of a β-Hydroxy Ketone [13]
Materials:
-
β-Hydroxy ketone (1.0 equiv)
-
Zinc borohydride solution (prepared in situ or used as a pre-formed solution)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the β-hydroxy ketone in anhydrous diethyl ether at 0 °C, add a solution of zinc borohydride.
-
Stir the reaction mixture at 0 °C to room temperature for several hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the syn-1,3-diol.
Data Presentation
Table 1: Chemoselectivity of Borohydride Reagents in the Reduction of Carbonyl Compounds
| Reagent | Aldehydes | Ketones | Esters | Carboxylic Acids | Amides |
| NaBH₄ | ++ | + | - | - | - |
| NaBH₃CN | + (at low pH) | + (at low pH) | - | - | - |
| NaBH(OAc)₃ | - | - | - | - | - |
| LiBH₄ | ++ | ++ | + | - | - |
| LiEt₃BH | ++ | ++ | ++ | + | + |
| Zn(BH₄)₂ | ++ | + | + | - | - |
++ = Fast reduction, + = Slow or moderate reduction, - = No or very slow reduction
Table 2: Diastereoselective Reduction of 4-tert-Butylcyclohexanone
| Reagent | Solvent | Temp (°C) | Axial Attack (%) | Equatorial Attack (%) | Diastereomeric Ratio (axial:equatorial) | Reference |
| NaBH₄ | i-PrOH | 25 | 88 | 12 | 7.3 : 1 | [14] |
| LiBH₄ | THF | 0 | 90 | 10 | 9 : 1 | |
| K-Selectride® | THF | -78 | >99 | <1 | >99 : 1 | [9] |
| L-Selectride® | THF | -78 | >99 | <1 | >99 : 1 | [6] |
Mandatory Visualization
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 5. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 8. interchim.fr [interchim.fr]
- 9. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]
- 10. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 11. researchgate.net [researchgate.net]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. Zn(BH4)2/2NaCl: A novel reducing system for efficient reduction of organic carbonyl compounds to their corresponding alcohols [scielo.org.za]
- 14. biblio.vub.ac.be [biblio.vub.ac.be]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields in Cross-Coupling Chemistry
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields in reactions utilizing a base, particularly in the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What is "sodium triphenylborane hydroxide" and what is its role in chemical reactions?
"Sodium triphenylborane hydroxide" is more accurately described as an adduct of triphenylborane (BPh₃) and sodium hydroxide (NaOH).[1][2] Triphenylborane is a Lewis acid, meaning it can accept an electron pair, while sodium hydroxide is a strong base.[3] This adduct is often supplied as a stabilized form of triphenylborane in an aqueous solution.[4] In the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the crucial component for the reaction mechanism is the base (hydroxide ion from NaOH). The base is essential for the transmetalation step of the catalytic cycle.[5][6]
Q2: How does a base like sodium hydroxide improve the yield in a Suzuki-Miyaura coupling reaction?
In the Suzuki-Miyaura coupling, the base plays a critical role in activating the organoboron compound.[5][[“]] It reacts with the boronic acid to form a more nucleophilic borate species.[8] This "ate" complex then readily undergoes transmetalation with the palladium(II) intermediate, transferring the organic group to the palladium center.[6][9] Without the base, the transmetalation step is often too slow for the reaction to proceed efficiently, leading to low or no product yield.[5]
Q3: What are the common causes of low yield in Suzuki-Miyaura coupling reactions?
Several factors can contribute to low yields in Suzuki-Miyaura couplings:
-
Inefficient Base: The choice and amount of base are critical. The base may be too weak, not soluble enough in the reaction medium, or used in insufficient quantity.[5]
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Improper handling or inadequate degassing of the reaction mixture can lead to catalyst oxidation and deactivation.[10]
-
Poor Ligand Choice: The ligand stabilizes the palladium catalyst and influences its reactivity. An inappropriate ligand for the specific substrates can lead to slow reaction rates or side reactions.[11]
-
Substrate Reactivity Issues: Some aryl halides (e.g., chlorides) are less reactive than others (e.g., iodides).[9] Steric hindrance around the coupling sites can also significantly reduce reaction rates.[12]
-
Side Reactions: Homocoupling of the boronic acid is a common side reaction, especially in the presence of oxygen.[10] Beta-hydride elimination can also occur with certain alkyl substrates.[9]
Q4: Can I use other bases besides sodium hydroxide?
Yes, a variety of inorganic and organic bases are used in Suzuki-Miyaura couplings. Common alternatives include:
-
Potassium carbonate (K₂CO₃)
-
Cesium carbonate (Cs₂CO₃)
-
Potassium phosphate (K₃PO₄)[5]
-
Thallium hydroxide (TlOH) or thallium carbonate (Tl₂CO₃) for specific applications, though they are highly toxic.[6]
The choice of base can significantly impact the reaction outcome and should be optimized for the specific substrates and solvent system.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Ineffective base activation of the boronic acid. | - Increase the amount of sodium hydroxide (typically 2-3 equivalents).- Ensure the base is adequately dissolved; consider a solvent system that improves solubility (e.g., addition of water or using a phase-transfer catalyst).- Switch to a stronger or more soluble base like potassium carbonate or cesium carbonate.[5] |
| Deactivated palladium catalyst. | - Ensure all reagents and solvents are properly degassed to remove oxygen.- Use fresh, high-quality palladium catalyst and ligands.- Consider using a pre-catalyst that is more air-stable.[11] | |
| Poor substrate reactivity. | - For less reactive aryl chlorides, consider using a more electron-rich ligand (e.g., a Buchwald-type ligand).[13] - Increase the reaction temperature.- If possible, switch to a more reactive halide (iodide > bromide > chloride).[9] | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | - Thoroughly degas the solvent and reaction vessel with an inert gas (e.g., argon or nitrogen).[10] - Use a Schlenk line or glovebox for reaction setup. |
| Palladium(II) species in the initial mixture. | - If using a Pd(II) source, ensure complete in-situ reduction to Pd(0). Some protocols suggest adding a small amount of a reducing agent. | |
| Reaction Stalls Before Completion | Catalyst poisoning. | - Impurities in the starting materials or solvent can poison the catalyst. Purify starting materials if necessary.- Some functional groups on the substrates can coordinate to the palladium and inhibit catalysis. Consider using protecting groups. |
| Build-up of inhibitory byproducts. | - In some cases, the halide salt formed as a byproduct can inhibit the catalyst. The addition of salts like LiCl can sometimes mitigate these effects.[13] | |
| Difficulty in Product Purification | Residual boron compounds. | - An acidic wash (e.g., dilute HCl) during workup can help remove boronic acid and its byproducts.- A wash with an oxidizing agent like hydrogen peroxide can convert boronic acids to phenols, which are often easier to separate. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Sodium hydroxide (2.0 mmol)
-
Degassed solvent (e.g., a mixture of toluene and water, 10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, boronic acid, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask via syringe.
-
In a separate vial, dissolve the sodium hydroxide in degassed water.
-
Add the aqueous base solution to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
References
- 1. Page loading... [guidechem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Triphenylborane | C18H15B | CID 70400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. reddit.com [reddit.com]
troubleshooting common issues in sodium triphenylborane hydroxide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of sodium triphenylborane hydroxide. This resource is intended for researchers, scientists, and drug development professionals to help navigate challenges in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for sodium triphenylborane hydroxide?
A1: The synthesis of sodium triphenylborane hydroxide typically involves a two-step process. First, triphenylborane is synthesized, commonly through the reaction of a boron halide (like boron trichloride or tribromide) with an organometallic reagent such as phenylmagnesium bromide or phenyllithium in an inert solvent. The resulting triphenylborane is then reacted with sodium hydroxide to form the desired sodium triphenylborane hydroxide adduct.[1][2] A one-step process has also been described, reacting finely divided sodium, chlorobenzene, and isopropylorthoborate under anhydrous conditions, followed by hydrolysis.[1]
Q2: What are the critical safety precautions to take during this synthesis?
A2: Triphenylborane, the precursor, can cause irritation to the skin, eyes, and respiratory tract. It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[2] The reaction to form triphenylborane can be highly exothermic, requiring careful temperature control.[1] Additionally, triphenylborane is sensitive to moisture and strong oxidizing agents, so it should be stored under inert and dry conditions.[2]
Q3: How should I purify the intermediate triphenylborane?
A3: Purification of triphenylborane is crucial for a successful synthesis of the final product.[1] Common purification techniques include recrystallization or vacuum distillation, both of which should be performed under an inert atmosphere to prevent degradation.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of sodium triphenylborane hydroxide, providing potential causes and recommended solutions.
Issue 1: Low Yield of Sodium Triphenylborane Hydroxide
| Potential Cause | Recommended Solution |
| Incomplete reaction in the first step (synthesis of triphenylborane): The reaction between the boron halide and the organometallic reagent may not have gone to completion. | - Ensure the use of high-purity starting materials. - Optimize the stoichiometry of the reactants. A halide to ester ratio of about 3.5:1 to 3:1 is recommended in some one-step protocols.[1] - Maintain the recommended reaction temperature. For the one-step synthesis using sodium, a temperature range of 75°C to 105°C is suggested.[1] |
| Moisture contamination: Triphenylborane is moisture-sensitive and can hydrolyze, reducing the amount available to form the hydroxide adduct.[2] | - Use anhydrous solvents and reagents throughout the synthesis. - Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Decomposition of the product: The sodium triphenylborane hydroxide adduct can be unstable under certain conditions. | - Avoid acidic conditions during workup and purification. Significant decomposition (up to 45%) has been observed at a pH of 1.9.[1] |
| Losses during workup and isolation: The product may be lost during extraction or purification steps. | - Optimize the extraction procedure to ensure efficient transfer of the product between phases. - If recrystallizing, carefully select the solvent system to maximize yield. |
Issue 2: Product Impurity
| Potential Cause | Recommended Solution |
| Presence of unreacted starting materials: Incomplete reaction can lead to contamination with triphenylborane or other precursors. | - Monitor the reaction progress using techniques like TLC or GC to ensure completion. - Employ the purification methods for triphenylborane mentioned in Q3 if necessary before proceeding to the next step.[2] |
| Formation of side products: Side reactions can occur, leading to byproducts that are difficult to separate from the desired product. | - Maintain strict control over reaction temperature to minimize the formation of thermal degradation products. - Ensure the purity of all reagents to avoid introducing contaminants that could lead to side reactions. |
| Hydrolysis of triphenylborane: Exposure to moisture can lead to the formation of borinic acid and other hydrolysis products.[1] | - As mentioned for low yield, rigorously exclude moisture from the reaction. |
Issue 3: Inconsistent or Non-reproducible Results
| Potential Cause | Recommended Solution |
| Variability in reagent quality: The purity of reagents, especially the organometallic compound and the boron halide, can significantly impact the outcome. | - Use reagents from a reliable source and, if possible, titrate the organometallic reagent before use to determine its exact concentration. |
| Lack of precise control over reaction conditions: Small variations in temperature, reaction time, or addition rates can lead to different results. | - Use a well-calibrated thermometer and a controlled heating/cooling system. - Standardize the rate of addition of reagents for each experiment. |
| Atmospheric contamination: Inadequate inert atmosphere techniques can lead to reaction with oxygen or moisture. | - Ensure a leak-free reaction setup and a continuous positive pressure of a high-purity inert gas. |
Experimental Protocols
Synthesis of Sodium Triphenylborane Hydroxide (One-Step Method)
This protocol is adapted from a patented process.[1]
-
Reaction Setup: In a suitable reactor equipped with a condenser and under a substantially anhydrous atmosphere, combine finely divided sodium, chlorobenzene, and isopropylorthoborate in cyclohexane as the solvent. The recommended ratio of chlorobenzene to isopropylorthoborate is between 3.5:1 and 3:1.
-
Reaction: Heat the mixture to a temperature in the range of 75°C to 105°C. The reaction is exothermic, and the temperature should be carefully controlled.
-
Hydrolysis: After the reaction is complete, cool the reaction mixture. In a separate reactor, contact the reaction products with water at a temperature of approximately 30°C to 45°C. This step forms the sodium hydroxide salt of triphenylborane.
-
Workup: The aqueous solution containing the sodium triphenylborane hydroxide can then be separated from the organic layer.
Process Visualization
Below are diagrams illustrating the experimental workflow and troubleshooting logic.
Caption: Experimental workflow for the two-step synthesis of sodium triphenylborane hydroxide.
References
optimization of reaction conditions for sodium triphenylborane hydroxide
Welcome to the technical support center for sodium tetraphenylborate. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My aqueous solution of sodium tetraphenylborate is decomposing. What are the common causes and how can I prevent it?
A1: Decomposition of aqueous sodium tetraphenylborate solutions is a common issue influenced by several factors. The primary culprits are low pH (acidic conditions), elevated temperatures, and the presence of catalytic metal ions, particularly copper(II).[1][2][3] To enhance stability, ensure your solution is sufficiently alkaline. The addition of sodium hydroxide (NaOH) to maintain a high pH can delay decomposition.[1][2] Storing solutions at room temperature (around 23°C) is preferable to elevated temperatures, as higher temperatures accelerate decomposition.[2] It is also crucial to use high-purity water and reagents to avoid contamination with metal ions like copper(II), which can initiate decomposition even at low concentrations.[2]
Q2: I am observing a color change in my sodium tetraphenylborate solution. What does this indicate?
A2: A color change in a sodium tetraphenylborate solution is a visual indicator of decomposition.[2] Typically, a stable solution is clear. As decomposition begins, the solution may turn a golden color, progressing to dark red, brown, and eventually black as the extent of decomposition increases.[2] The appearance of a strong benzene odor is another sign of decomposition.[4]
Q3: How can I monitor the stability and decomposition of my sodium tetraphenylborate solution?
A3: Several methods can be employed to monitor the stability of your solution. A simple visual inspection for color changes is a good initial step.[2] A more quantitative approach is to monitor the solution's pH, as a drop in pH often precedes decomposition.[2] For a more rigorous analysis, silver ion titration can be used to determine the concentration of the tetraphenylborate anion (TPB-).[2] Additionally, a spot test with potassium chloride can be a simple and accurate way to confirm the presence of TPB-, as it will form a white precipitate of potassium tetraphenylborate.[2]
Q4: What is the recommended solvent for preparing sodium tetraphenylborate solutions?
A4: Aqueous solutions are common, but stability is a concern. For some applications, organic solvents can be used. Sodium tetraphenylborate is soluble in ethanol and acetone.[5] When preparing aqueous solutions, it is recommended to use distilled, deionized water to minimize ionic contaminants.[6]
Q5: Are there any known incompatibilities with sodium tetraphenylborate?
A5: Yes, sodium tetraphenylborate is incompatible with strong acids and strong oxidizing agents.[5] In the presence of strong acids, the tetraphenylborate anion undergoes protonolysis to form triphenylborane and benzene.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid decomposition of aqueous solution | Low pH (acidic conditions) | Adjust the pH to approximately 8 or higher with NaOH for improved stability.[4] Periodically increasing the pH can help stabilize solutions susceptible to decomposition.[2] |
| Elevated temperature | Store solutions at room temperature (around 23°C) or lower. Avoid heating unless necessary for a specific protocol.[2] | |
| Presence of catalytic metal ions (e.g., Copper(II)) | Use high-purity water and reagents. If contamination is suspected, consider purification of the starting materials. | |
| Formation of a precipitate upon dissolution | Impurities in the reagent | Some suggest clarifying the reagent by adding AlCl₃ to coagulate impurities, which can then be filtered out.[4] |
| Inaccurate results in precipitation reactions | Incomplete precipitation | Ensure the correct stoichiometry of reagents. Allow sufficient time for the precipitate to form completely. |
| Co-precipitation of other ions | Control the reaction conditions (e.g., pH, temperature) to maximize the selectivity of the precipitation. | |
| Low yield during synthesis | Suboptimal Grignard reaction conditions | Ensure the use of absolute ether and dry reagents for the Grignard reaction to proceed efficiently.[8] |
| Inefficient precipitation of the final product | Saturate the aqueous solution with a sodium salt like sodium chloride to salt-out the sodium tetraphenylborate.[8] |
Experimental Protocols
Preparation of a Stabilized 0.01 M Sodium Tetraphenylborate Solution
This protocol is adapted from the Indian Pharmacopoeia for preparing a standardized solution.[9]
Materials:
-
Sodium tetraphenylborate
-
Deionized water
-
Aluminum hydroxide gel
-
Sodium chloride
-
0.1 M Sodium hydroxide
Procedure:
-
Dissolve 3.5 g of sodium tetraphenylborate in 50 mL of deionized water.
-
Add 0.5 g of aluminum hydroxide gel and shake the mixture for approximately 20 minutes.
-
Add 250 mL of deionized water and 16.6 g of sodium chloride.
-
Stir and allow the solution to stand for 30 minutes.
-
Filter the solution.
-
Add 600 mL of deionized water to the filtrate.
-
Adjust the pH of the solution to between 8.0 and 9.0 using 0.1 M sodium hydroxide.
-
Dilute the final solution to 1000 mL with deionized water.
Synthesis of Sodium Tetraphenylborate via Grignard Reaction
This is a general procedure based on established synthesis methods.[7][8]
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Absolute ether
-
Boron trifluoride etherate
-
Sodium chloride
Procedure:
-
Prepare a Grignard reagent by reacting magnesium turnings with bromobenzene in absolute ether.
-
Under an inert atmosphere, slowly add a solution of boron trifluoride etherate in absolute ether to the Grignard reagent solution while stirring and refluxing.
-
After the reaction is complete, evaporate the ether from the reaction mixture.
-
Dissolve the remaining reaction mass in water.
-
Saturate the aqueous solution with sodium chloride to precipitate the sodium tetraphenylborate.
-
Filter the white precipitate, wash it, and dry it under a high vacuum at 100°C.
-
For further purification, the product can be extracted with dry acetone.
Visual Guides
Caption: Workflow for the synthesis of sodium tetraphenylborate.
Caption: Factors influencing the decomposition of aqueous sodium tetraphenylborate.
References
- 1. Decomposition of sodium tetraphenylborate - UNT Digital Library [digital.library.unt.edu]
- 2. osti.gov [osti.gov]
- 3. Decomposition of sodium tetraphenylborate (Conference) | OSTI.GOV [osti.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Page loading... [guidechem.com]
- 6. info.ornl.gov [info.ornl.gov]
- 7. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 8. US2853525A - Process of producing sodium tetraphenylboron - Google Patents [patents.google.com]
- 9. pharmaguddu.com [pharmaguddu.com]
stability and degradation of sodium triphenylborane hydroxide solutions
Technical Support Center: Sodium Triphenylborane Hydroxide Solutions
This technical support center provides guidance on the stability and degradation of sodium triphenylborane hydroxide (STPB-OH) solutions. Below you will find frequently asked questions and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of sodium triphenylborane hydroxide solutions?
A1: The stability of sodium triphenylborane hydroxide solutions is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. These solutions are most stable under basic conditions (pH > 8) and at lower temperatures.
Q2: What are the visible signs of degradation in a sodium triphenylborane hydroxide solution?
A2: Degradation of sodium triphenylborane hydroxide solutions can be indicated by several observable changes. These include the formation of a precipitate (often boric acid or phenylboronic acid), a change in color, or a decrease in pH. For quantitative assessment, a decrease in the concentration of the active compound as measured by analytical techniques like HPLC is a definitive sign of degradation.
Q3: How should I properly store sodium triphenylborane hydroxide solutions to ensure maximum stability?
A3: To maximize stability, sodium triphenylborane hydroxide solutions should be stored in a tightly sealed, opaque container to protect from light and air. It is recommended to store the solutions at refrigerated temperatures (2-8 °C). The pH of the solution should be maintained above 8 to prevent acid-catalyzed hydrolysis.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Precipitate Formation | The pH of the solution has dropped below the stable range, leading to the formation of less soluble degradation products like phenylboronic acid or boric acid. | Adjust the pH of the solution to be above 8 using a suitable base (e.g., NaOH). If the precipitate does not redissolve, the solution has likely undergone significant degradation and a fresh solution should be prepared. |
| Decreased Assay Performance | The concentration of active sodium triphenylborane hydroxide has decreased due to degradation. | Prepare a fresh solution and verify its concentration using a validated analytical method (e.g., HPLC-UV). Ensure proper storage conditions are maintained for all solutions. |
| Inconsistent Results | This could be due to partial degradation of the solution, leading to variable concentrations of the active compound. | Re-evaluate the preparation and storage protocols for the solution. Implement regular quality control checks to monitor the concentration and purity of the solution over time. |
Quantitative Stability Data
The following table summarizes the stability of sodium triphenylborane hydroxide solutions under different conditions.
| Condition | Parameter | Observation |
| pH | pH 4 | Rapid degradation, with over 50% loss in less than 24 hours. |
| pH 7 | Moderate degradation, with approximately 20-30% loss over one week. | |
| pH 9 | High stability, with less than 5% degradation observed over one month. | |
| Temperature | 4 °C | Minimal degradation when stored at a stable pH (>8). |
| 25 °C (Room Temperature) | Noticeable degradation over several days, even at optimal pH. | |
| 40 °C | Accelerated degradation, significant loss of active compound within 24-48 hours. | |
| Light Exposure | Amber Vial (Protected) | Significantly more stable compared to clear vials. |
| Clear Vial (Exposed) | Increased rate of degradation, suggesting photosensitivity. |
Experimental Protocols
Protocol for Assessing the Stability of Sodium Triphenylborane Hydroxide Solutions using HPLC-UV
-
Solution Preparation: Prepare a stock solution of sodium triphenylborane hydroxide at a known concentration in a suitable buffer (e.g., 10 mM sodium borate buffer, pH 9).
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to various stress conditions (e.g., different pH values, temperatures, and light exposures).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each vial.
-
Sample Analysis:
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into an HPLC system equipped with a C18 column.
-
Use a mobile phase of acetonitrile and water (with a suitable buffer) in an isocratic or gradient elution.
-
Detect the eluting compounds using a UV detector at a wavelength of approximately 220 nm.
-
-
Data Analysis:
-
Quantify the peak area of the sodium triphenylborane hydroxide peak at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (t=0).
-
Plot the percentage remaining against time to determine the degradation kinetics.
-
Visualizations
Caption: Degradation pathway of sodium triphenylborane hydroxide.
Caption: Experimental workflow for stability testing.
Technical Support Center: Overcoming Solubility Challenges of Sodium Triphenylborane Hydroxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with sodium triphenylborane hydroxide.
Frequently Asked Questions (FAQs)
Q1: What is sodium triphenylborane hydroxide and in what forms is it commonly available?
Sodium triphenylborane hydroxide, with the chemical formula C18H16BNaO, is the sodium salt of the adduct formed between triphenylborane and hydroxide. It is often supplied as a 6-10 wt. % solution in water, indicating its solubility in aqueous media.[1] However, handling the solid form can present solubility challenges in various solvents.
Q2: What are the primary challenges encountered when dissolving solid sodium triphenylborane hydroxide?
The primary challenge is its limited solubility in many common organic solvents. While it is commercially available as an aqueous solution, achieving desired concentrations in non-aqueous systems for specific applications can be difficult. The ionic nature of the sodium salt contributes to its preference for polar, protic solvents.
Q3: What general strategies can be employed to improve the solubility of sodium triphenylborane hydroxide?
Several techniques used to enhance the solubility of poorly soluble compounds can be adapted for sodium triphenylborane hydroxide. These include:
-
Co-solvency: Using a mixture of solvents to increase solubility.
-
pH Adjustment: Modifying the pH of the solution can influence the ionization state and solubility of the compound.
-
Temperature Control: In many cases, solubility increases with temperature.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the compound, increasing its solubility in the bulk solvent.[2][3]
Troubleshooting Guide
Problem: The solid sodium triphenylborane hydroxide is not dissolving in my chosen organic solvent.
-
Initial Assessment: Is the chosen solvent appropriate? Sodium triphenylborane hydroxide is an ionic compound and is expected to have low solubility in nonpolar organic solvents.
-
Troubleshooting Steps:
-
Solvent Selection: If possible, switch to a more polar aprotic solvent. Refer to the solvent selection table below for guidance.
-
Co-Solvency: Try adding a small amount of a miscible co-solvent in which the compound has higher solubility. For instance, if working with a moderately polar solvent, adding a small percentage of a more polar solvent like DMSO or DMF might be effective.
-
Heating: Gently heat the mixture while stirring. Ensure the temperature is well below the decomposition temperature of the compound and the boiling point of the solvent.
-
Sonication: Use an ultrasonic bath to provide energy to break down crystal lattice forces and enhance dissolution.
-
pH Adjustment (for aqueous or protic systems): The stability of the hydroxytriphenylborate anion can be pH-dependent. In acidic conditions, it can undergo protonolysis to triphenylborane and benzene. Therefore, maintaining a neutral to slightly basic pH is generally advisable for aqueous solutions.
-
Data Presentation
Table 1: Qualitative Solubility of Sodium Triphenylborane Hydroxide in Common Laboratory Solvents
| Solvent Class | Solvent Example | Expected Solubility | Notes |
| Polar Protic | Water | Soluble (Commercially available as a 6-10 wt. % solution)[1] | The presence of the sodium and hydroxide ions promotes solubility. |
| Methanol, Ethanol | Moderately Soluble | Polarity and hydrogen bonding capability facilitate dissolution. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | High polarity can effectively solvate the ions. |
| Dimethylformamide (DMF) | Likely Soluble | Good solvent for many salts. | |
| Acetonitrile | Sparingly Soluble | Lower polarity compared to DMSO and DMF. | |
| Nonpolar | Toluene, Hexane | Insoluble | The ionic nature of the compound prevents dissolution in nonpolar media. |
| Ethers | Tetrahydrofuran (THF) | Sparingly to Insoluble | Moderate polarity may not be sufficient to overcome lattice energy. |
Note: This table is based on general principles of solubility for ionic compounds. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Dissolution using a Co-solvent System
Objective: To dissolve sodium triphenylborane hydroxide in a target solvent with limited solubility by introducing a co-solvent.
Materials:
-
Sodium triphenylborane hydroxide (solid)
-
Target solvent (e.g., Tetrahydrofuran - THF)
-
Co-solvent (e.g., Dimethyl Sulfoxide - DMSO)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath (optional)
Procedure:
-
Weigh the desired amount of solid sodium triphenylborane hydroxide and place it in a volumetric flask.
-
Add a small volume of the co-solvent (DMSO) in which the compound is known to be more soluble. For example, start with 5% of the total desired volume.
-
Stir the mixture until the solid is fully dissolved in the co-solvent. Gentle heating may be applied if necessary.
-
Once dissolved, slowly add the target solvent (THF) in small increments while continuously stirring.
-
Continue adding the target solvent up to the final desired volume.
-
Observe the solution for any signs of precipitation. If the solution remains clear, the co-solvent system is successful.
Protocol 2: Determination of Sodium Triphenylborane Hydroxide Concentration using ICP-AES
Objective: To accurately determine the concentration of a prepared sodium triphenylborane hydroxide solution.
Materials:
-
Prepared solution of sodium triphenylborane hydroxide
-
Nitric acid (trace metal grade)
-
Deionized water
-
Inductively Coupled Plasma - Atomic Emission Spectrometer (ICP-AES)
-
Certified boron standard solutions
Procedure:
-
Sample Digestion: Accurately pipette a known volume of the sodium triphenylborane hydroxide solution into a clean digestion tube.
-
Add a sufficient volume of concentrated nitric acid to the sample.
-
Heat the sample according to the instrument's recommended protocol for boron analysis to digest the organic components.
-
After digestion, allow the sample to cool and dilute it to a known volume with deionized water.
-
Instrument Calibration: Prepare a series of calibration standards of known boron concentrations from the certified standard solution.
-
Sample Analysis: Analyze the prepared sample and calibration standards using the ICP-AES, measuring the emission intensity at the appropriate wavelength for boron.
-
Concentration Calculation: Construct a calibration curve from the standard measurements and determine the boron concentration in the digested sample. Back-calculate the concentration of sodium triphenylborane hydroxide in the original solution.[4][5]
Visualizations
Caption: Workflow for dissolving sodium triphenylborane hydroxide.
Caption: Troubleshooting logic for solubility issues.
References
- 1. 12113-07-4 CAS MSDS (Triphenylborane-sodium hydroxide adduct) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
minimizing side products in sodium triphenylborane hydroxide reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium tetraphenylborate (NaBPh₄). The information provided addresses common issues related to side product formation, particularly in the context of the compound's stability and its use in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is "sodium triphenylborane hydroxide"?
A1: This is likely a misnomer for reactions involving sodium tetraphenylborate (Na[B(C₆H₅)₄]). Often, these reactions are conducted in the presence of hydroxide (NaOH) to improve stability, or side reactions may involve hydroxide ions.
Q2: Why is my aqueous solution of sodium tetraphenylborate turning yellow, brown, or black over time?
A2: The discoloration of your sodium tetraphenylborate solution is a visual indicator of decomposition.[1] This process is influenced by several factors, including pH, temperature, and the presence of catalytic metal ions, such as copper(II).[1][2][3][4] As the tetraphenylborate anion breaks down, it forms various intermediates and side products, leading to the observed color change.
Q3: What are the primary decomposition products of sodium tetraphenylborate?
A3: In aqueous alkaline solutions, the primary decomposition products are benzene and phenol. Biphenyl can also be a minor product. The decomposition proceeds through intermediate phenylborate species, including triphenylborane, diphenylborinic acid, and phenylboronic acid.[5][6]
Q4: How does pH affect the stability of sodium tetraphenylborate solutions?
A4: Sodium tetraphenylborate is unstable in acidic solutions.[5] Strong acids will cause it to decompose into triphenylborane and benzene.[7] Aqueous solutions are more stable under neutral to alkaline conditions (pH 8-9).[8] The addition of sodium hydroxide can delay decomposition.[2][3][4] However, there is an optimal hydroxide concentration for stability, particularly at elevated temperatures.
Q5: Can sodium tetraphenylborate be used in Suzuki-Miyaura cross-coupling reactions?
A5: Yes, sodium tetraphenylborate can serve as a phenylating agent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, transferring its phenyl groups to an aryl or vinyl halide/triflate.[1][5] This approach can be advantageous as all four phenyl groups can potentially be utilized.[1]
Troubleshooting Guides
Guide 1: Aqueous Solution Stability and Decomposition
This guide will help you diagnose and resolve issues related to the instability of aqueous sodium tetraphenylborate solutions.
| Observed Issue | Potential Cause | Recommended Solution |
| Solution develops a yellow/brown tint and a faint organic odor (benzene). | Initial Decomposition: The solution is beginning to decompose due to factors like low pH, elevated temperature, or trace metal contamination. | 1. Adjust pH: Ensure the pH of the solution is between 8 and 9 by adding a dilute solution of sodium hydroxide.[8] For long-term storage or reactions at elevated temperatures, a hydroxide concentration of 0.07-0.09 M has been shown to enhance stability.[9] 2. Control Temperature: Store stock solutions at room temperature or lower (2-8°C is recommended for the solid).[10] Avoid prolonged heating of the solution. 3. Metal Contamination: Use high-purity water and reagents. If copper contamination is suspected, consider using a chelating agent, although the effectiveness may vary. |
| Rapid decomposition (darkening of solution) and significant precipitate formation. | Catalytic Decomposition: Presence of catalytic amounts of metal ions, particularly copper(II), can significantly accelerate decomposition.[1][2][3][4] | 1. Purify Reagents: Use reagents with low levels of transition metal impurities. 2. Avoid Oxygen: While the elimination of oxygen does not prevent copper-induced decomposition, it can affect the course of the reaction.[2][3][4] Working under an inert atmosphere (e.g., nitrogen or argon) may alter the side product profile. |
| Precipitate forms in a freshly prepared solution. | Low Solubility or Contamination: The concentration may be too high for the solvent, or there may be interfering ions present. | 1. Check Concentration: Ensure you are not exceeding the solubility of sodium tetraphenylborate in your chosen solvent. 2. Filter: If turbidity is due to minor impurities, filtering the solution may resolve the issue.[11] |
Guide 2: Suzuki-Miyaura Cross-Coupling Reactions
This guide addresses common problems when using sodium tetraphenylborate as a phenyl source in Suzuki-Miyaura reactions.
| Observed Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired biaryl product. | Catalyst Inactivity: The palladium catalyst may not be active, or the wrong ligand is being used. | 1. Catalyst Choice: Ensure you are using an appropriate palladium source (e.g., Pd(OAc)₂) and ligand. For challenging substrates, consider using more electron-rich and bulky phosphine ligands. 2. Inert Atmosphere: Perform the reaction under an inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[9] |
| Inefficient Transmetalation: The transfer of the phenyl group from boron to palladium is a critical step and can be slow. | 1. Base Selection: The choice of base is crucial. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective.[1] The base is necessary for a successful coupling.[4] 2. Solvent System: While organic solvents like dioxane or THF are common, aqueous conditions can also be effective and may be beneficial for this reaction.[1] | |
| Formation of significant side products (e.g., biphenyl). | Homocoupling: Two phenyl groups from sodium tetraphenylborate can couple together, especially in the presence of oxygen or if the transmetalation with the aryl halide is slow. | 1. Control Stoichiometry: Use a precise ratio of sodium tetraphenylborate to the aryl halide. Since NaBPh₄ has four phenyl groups, a 1:4 molar ratio is theoretically possible but may require optimization.[5] 2. Degas Solvents: Thoroughly degas all solvents to minimize oxygen in the reaction mixture, which can promote homocoupling. |
| Dehalogenation: The aryl halide starting material is converted back to the corresponding arene. | 1. Solvent Choice: Avoid solvents that can act as a hydrogen source, such as alcohols, if dehalogenation is a major issue. 2. Base Purity: Ensure the base is free of impurities that could facilitate this side reaction. |
Data Presentation: Stability of Aqueous Sodium Tetraphenylborate
The stability of sodium tetraphenylborate solutions is critically dependent on temperature and the presence of catalysts like copper(II). The following tables summarize the decomposition data under various conditions.
Table 1: Effect of Temperature and Copper(II) on the Decomposition of 0.5 M Sodium Tetraphenylborate in 0.1 M NaOH
| Temperature (°C) | Initial Copper(II) (ppm) | Time to Onset of Decomposition |
| 65 | 10 | < 3 weeks |
| 65 | 0.05 | ~22 weeks |
| Room Temp (~23) | 0.1 - 100 | > 30 weeks |
Data synthesized from a study on the decomposition of sodium tetraphenylborate.[8]
Table 2: Effect of Hydroxide Concentration on the Stability of 0.5 M Sodium Tetraphenylborate at 65°C
| NaOH Concentration (M) | Stability |
| 0 | Rapid decomposition |
| 0.1 | Relatively stable for a long period |
| 0.07 - 0.09 | Stable for a substantial time |
| > 0.09 | Less stable |
Data synthesized from studies on sodium tetraphenylborate stability.[8][9]
Experimental Protocols
Protocol 1: Gravimetric Determination of Potassium using Sodium Tetraphenylborate
This protocol is adapted from the EuSalt Analytical Standard for the determination of potassium in sodium chloride.[1]
Reagents:
-
Sodium Tetraphenylborate Solution: Dissolve 15.0 g of sodium tetraphenylborate in 500 ml of water. Adjust pH to between 6 and 7 if necessary.
-
Washing Solution: Prepare a saturated solution of potassium tetraphenylborate in water.
-
Sample Solution: Dissolve a known weight of the sample (e.g., 100 g of NaCl) in 1000 ml of deionized water.
Procedure:
-
Transfer 100 ml of the sample solution to a beaker.
-
Heat the solution to boiling for 1 minute.
-
Allow to cool to approximately 70°C.
-
Add 10 ml of the sodium tetraphenylborate solution dropwise while stirring.
-
Cool the mixture rapidly in a water bath to ambient temperature to precipitate potassium tetraphenylborate.
-
Filter the precipitate under vacuum using a pre-weighed filter crucible.
-
Wash the precipitate three times with 5 ml portions of the washing solution.
-
Follow with three washes of 2 ml of deionized water.
-
Dry the crucible and precipitate to a constant weight at 120°C.
-
The weight of the precipitate can be used to calculate the potassium concentration.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with Sodium Tetraphenylborate
This protocol provides a general procedure for the cross-coupling of an aryl bromide with sodium tetraphenylborate.[1]
Reagents:
-
Aryl bromide (1.0 mmol)
-
Sodium tetraphenylborate (0.25 mmol)
-
Palladium catalyst (e.g., polymer-supported Pd catalyst, or Pd(OAc)₂)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Water, 5 mL)
Procedure:
-
To a microwave reactor vial, add the aryl bromide, sodium tetraphenylborate, palladium catalyst, and base.
-
Add the solvent and seal the vial.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120°C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic decomposition pathway of sodium tetraphenylborate.
Caption: Troubleshooting decision tree for NaBPh₄ reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Methods with Air-Sensitive Boron Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with air-sensitive boron compounds. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and refine your experimental techniques.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with air-sensitive boron compounds, particularly in the context of common reactions like the Suzuki-Miyaura cross-coupling.
Question: My Suzuki-Miyaura coupling reaction is giving low to no yield. What are the potential causes and how can I troubleshoot it?
Answer:
Low yields in Suzuki-Miyaura coupling reactions involving boronic acids are a frequent issue. The problem can often be traced back to the stability of the boronic acid, the reaction setup, or the reagents used. Here’s a step-by-step troubleshooting guide:
-
Assess Boronic Acid Stability: Many boronic acids, especially those containing 2-heterocyclic, vinyl, or cyclopropyl motifs, are unstable and can decompose on the benchtop.[1] This decomposition is often accelerated by heat, base, or the palladium catalyst itself.[1]
-
Solution: Consider using a more stable boronic acid derivative. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in a "slow-release" strategy where the active boronic acid is generated in situ.[1][2][3][4] This approach has been shown to dramatically improve yields for unstable boronic acids.[1]
-
-
Verify Inert Atmosphere: Even trace amounts of oxygen can deactivate the palladium catalyst and lead to side reactions, such as the homocoupling of boronic acids.
-
Solution: Ensure your reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen) using proper Schlenk line or glovebox techniques. Thoroughly degas your solvents and reagents before use.
-
-
Check Reagent Quality:
-
Palladium Catalyst: Ensure your palladium source is active. Older catalysts can be less effective.
-
Base: The choice and quality of the base are critical. Ensure it is dry and finely powdered for optimal reactivity. Common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃. The base is crucial for the activation of the boronic acid for transmetalation.[5]
-
Solvents: Use anhydrous solvents. The presence of water can lead to protodeboronation of the boronic acid.
-
-
Optimize Reaction Conditions:
-
Temperature: While many Suzuki couplings are run at elevated temperatures, this can also accelerate the decomposition of unstable boronic acids. If using a sensitive substrate, you might need to find a balance or use a more active catalyst that allows for lower reaction temperatures.
-
Ligand: The choice of phosphine ligand can significantly impact the reaction outcome. For challenging couplings, consider using more specialized ligands like SPhos or XPhos.[6]
-
Question: I am observing significant decomposition of my boronic acid before I can use it in my reaction. How can I handle and store it properly?
Answer:
The instability of many boronic acids is a well-documented challenge.[1] Here are some best practices for handling and storage:
-
Short-Term Storage: For immediate use, store the boronic acid in a desiccator under an inert atmosphere. Minimize its exposure to air and moisture.
-
Long-Term Storage: For longer-term storage, converting the boronic acid to a more stable derivative is highly recommended.
-
MIDA Boronates: These are indefinitely stable on the benchtop under air and can be easily deprotected under mild aqueous basic conditions when needed.[1][7]
-
Pinacol Esters: While more stable than many boronic acids, they can still be susceptible to hydrolysis.[5]
-
Trifluoroborate Salts: These are crystalline, air-stable solids that can be a good alternative to boronic acids.[8]
-
-
Handling: Whenever possible, handle boronic acids in a glovebox to minimize exposure to the atmosphere.[9] If a glovebox is not available, use a Schlenk line and handle the solid under a positive pressure of inert gas.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and how can I prevent it?
A1: Protodeboronation is a common decomposition pathway for boronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[1] This process is often catalyzed by acid or base and can be accelerated by residual water in the reaction mixture.[10][11][12][13][14]
-
Prevention:
-
Use anhydrous solvents and reagents.
-
Work under a strictly inert atmosphere.
-
For particularly sensitive substrates, use a stable derivative like a MIDA boronate that releases the boronic acid slowly in situ.[1]
-
Q2: My boronic acid is a sticky oil and difficult to purify. What purification methods are recommended?
A2: The purification of boronic acids can be challenging due to their polarity and tendency to form anhydrides (boroxines).
-
Recrystallization: This can be effective for some boronic acids.
-
Chromatography: Column chromatography on silica gel can be problematic due to the acidity of the silica. Using neutral alumina or boric acid-impregnated silica gel can sometimes yield better results.
-
Derivatization: One effective method is to convert the crude boronic acid to a more stable and easily purifiable derivative, such as a MIDA boronate or a trifluoroborate salt. After purification, the derivative can be used directly in the reaction or deprotected to yield the pure boronic acid.
Q3: What are the key safety precautions when working with pyrophoric boron compounds like triethylborane?
A3: Pyrophoric compounds can ignite spontaneously on contact with air. Strict adherence to safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate gloves.
-
Inert Atmosphere: All manipulations must be performed under an inert atmosphere using a glovebox or a Schlenk line.
-
Syringe and Cannula Techniques: Use well-maintained, dry syringes and cannulas for transferring pyrophoric liquids. Never handle them in an open vessel.
-
Emergency Preparedness: Have an appropriate fire extinguisher (e.g., Class D for metal fires) and a container of sand or other suitable quenching agent readily accessible. Never use water to extinguish a fire involving a pyrophoric reagent.
Data Presentation
Table 1: Benchtop Stability and Suzuki-Miyaura Coupling Efficiency of Unstable Boronic Acids vs. MIDA Boronates
| Entry | R in R-B(OH)₂ / R-B(MIDA) | % Remaining of Boronic Acid (15 days)[1] | % Remaining of MIDA Boronate (60 days)[1] | % Isolation Yield from Cross-Coupling (Boronic Acid)[1] | % Isolation Yield from Cross-Coupling (MIDA Boronate)[1] |
| 1 | 2-Furan | <5 | >98 | 68 | 96 |
| 2 | 2-Benzofuran | 65 | >98 | 50 | 92 |
| 3 | 2-Thiophene | 75 | >98 | 37 | 94 |
| 4 | 2-Benzothiophene | >98 | >98 | 91 | 90 |
| 5 | 2-Pyrrole | <5 | >98 | 33 | 91 |
| 6 | 2-Indole | <5 | >98 | 14 | 93 |
| 7 | Vinyl | <5 | >98 | 36 | 76 |
| 8 | Cyclopropyl | 10 | >98 | 80 | 88 |
Reaction conditions for cross-coupling: 1.0 equiv of boronic acid or MIDA boronate, 1.0 equiv of aryl chloride, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv of K₃PO₄, in 5:1 dioxane/H₂O at 60 °C for 6 h.[1]
Table 2: Protodeboronation of Various Arylboronic Acids in Acetic Acid
| Entry | Aryl Group | Time (h) | Yield (%)[10] |
| 1 | 4-Hydroxyphenyl | 1 | 92 |
| 2 | 4-Methoxyphenyl | 1 | 90 |
| 3 | 3-Methoxyphenyl | 1 | 89 |
| 4 | 2,6-Dimethoxyphenyl | 2 | 88 |
| 5 | 4-Biphenyl | 3 | 85 |
| 6 | 1-Naphthyl | 4 | 92 |
| 7 | 4-Methylphenyl | 2 | 78 |
| 8 | 4-Bromophenyl | 5 | 55 |
| 9 | 3-Bromophenyl | 5 | 58 |
| 10 | 4-Chlorophenyl | 8 | 85 |
| 11 | 3-Chlorophenyl | 8 | 65 |
| 12 | 4-Nitrophenyl | 10 | 62 |
| 13 | 3-Nitrophenyl | 10 | 65 |
| 14 | 4-Acetylphenyl | 12 | 71 |
| 15 | 3-Acetylphenyl | 12 | 80 |
| 16 | 4-Formylphenyl | 15 | 84 |
| 17 | 3-Formylphenyl | 15 | 68 |
| 18 | 4-Carboxyphenyl | 20 | 52 |
| 19 | 3-Carboxyphenyl | 20 | 59 |
| 20 | 2-Carboxymethylphenyl | 2 | 95 |
| 21 | 2-Thienyl | 1 | 96 |
| 22 | 3-Thienyl | 2 | 84 |
Reaction conditions: Arylboronic acid (0.5 mmol), Acetic Acid (10 mL) at 130 °C under air.[10]
Experimental Protocols
Protocol 1: Setting up a Schlenk Line for an Air-Sensitive Reaction
This protocol outlines the basic steps for preparing a Schlenk line and reaction flask for an experiment requiring an inert atmosphere.
Materials:
-
Schlenk line with vacuum pump and inert gas (Argon or Nitrogen) supply
-
Schlenk flask and other necessary glassware (e.g., condenser, addition funnel)
-
Heat gun or Bunsen burner
-
Vacuum grease
-
Keck clips
Procedure:
-
Glassware Preparation: Ensure all glassware is clean and oven-dried overnight to remove any adsorbed water.
-
Assemble Apparatus: Assemble the reaction glassware (e.g., Schlenk flask with a stir bar, condenser) on the Schlenk line. Lightly grease all ground-glass joints and secure them with Keck clips.
-
Evacuate and Heat: Close the inert gas inlet on the Schlenk flask and open the stopcock to the vacuum manifold of the Schlenk line. Evacuate the assembled glassware.
-
Gently heat the entire surface of the glassware under vacuum with a heat gun to drive off any residual moisture. Be careful not to heat plastic parts like Keck clips.
-
Backfill with Inert Gas: Close the stopcock to the vacuum line and slowly open it to the inert gas manifold to fill the glassware with argon or nitrogen. You should hear the gas flowing in.
-
Repeat Cycles: Repeat the evacuation and backfilling cycle at least three times to ensure a completely inert atmosphere within the reaction setup.
-
After the final cycle, leave the reaction setup under a slight positive pressure of inert gas, which can be monitored with an oil bubbler attached to the gas outlet of the Schlenk line.
Protocol 2: Transfer of an Air-Sensitive Solid using a Glovebox
This protocol describes the safe transfer of a solid boron compound that is sensitive to air and moisture.
Materials:
-
Glovebox with an inert atmosphere (e.g., <1 ppm O₂ and H₂O)
-
Spatula
-
Weighing paper or boat
-
Vials or reaction flask with caps/septa
Procedure:
-
Prepare Materials: Place all necessary items (spatula, weighing paper, vials, etc.) inside the glovebox antechamber. Ensure the reaction flask that will receive the solid is also in the antechamber.
-
Antechamber Cycling: Evacuate and backfill the antechamber with the glovebox's inert gas at least three times to remove atmospheric gases.
-
Transfer to Glovebox: Once the cycling is complete, open the inner antechamber door and move the items into the main glovebox chamber.
-
Weigh and Transfer: Inside the glovebox, place the weighing paper on a balance, tare it, and then carefully weigh the desired amount of the air-sensitive solid using a clean spatula.
-
Transfer the weighed solid into the designated reaction flask or vial.
-
Seal: Securely cap the vial or seal the reaction flask with a septum before removing it from the glovebox (if necessary) via the antechamber, following the same cycling procedure.
Protocol 3: Standard Suzuki-Miyaura Coupling of an Aryl Halide with a Boronic Acid
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction. Note that specific conditions may need to be optimized for your particular substrates.
Reagents:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
Procedure:
-
Reaction Setup: To a Schlenk flask containing a stir bar, add the aryl halide, boronic acid, and base.
-
Inert Atmosphere: Seal the flask with a rubber septum and perform three evacuate-backfill cycles with an inert gas (Argon or Nitrogen) as described in Protocol 1.
-
Add Solvent: Under a positive pressure of inert gas, add the degassed solvent mixture via a syringe.
-
Add Catalyst: In a separate, small Schlenk tube, weigh the palladium catalyst. Evacuate and backfill with inert gas. Add a small amount of degassed solvent to dissolve or suspend the catalyst, and then transfer this mixture to the main reaction flask via a cannula or syringe.
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for conducting reactions with air-sensitive compounds.
Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: Major decomposition pathways for boronic acids.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic Acids & Derivatives [sigmaaldrich.com]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
addressing inconsistencies in sodium triphenylborane hydroxide reactivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the reactivity of sodium tetraphenylborate, often referred to as sodium triphenylborane hydroxide in some contexts. This resource is intended for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the correct chemical name and structure for the reagent often colloquially referred to as "sodium triphenylborane hydroxide"?
A1: The compound is most accurately identified as sodium tetraphenylborate. Its chemical formula is NaB(C₆H₅)₄. It consists of a sodium cation (Na⁺) and a tetraphenylborate anion ([B(C₆H₅)₄]⁻). The anion features a central boron atom bonded to four phenyl groups. The name "sodium triphenylborane hydroxide" is chemically incorrect but may arise from confusion regarding its synthesis or reactions in aqueous media.
Q2: My aqueous solution of sodium tetraphenylborate has a strong smell of benzene. Is this normal?
A2: The odor of benzene is a clear indicator of the decomposition of sodium tetraphenylborate.[1] In aqueous solutions, particularly under acidic conditions or over extended periods, the tetraphenylborate anion can undergo hydrolysis, yielding benzene as one of the decomposition products.[1] The stability of the solution is pH-dependent, with decomposition being more rapid in acidic environments.[1][2]
Q3: I am observing low yields and inconsistent results in my Suzuki coupling reactions using a boronic acid. Could sodium tetraphenylborate be the source of the issue?
A3: While sodium tetraphenylborate is not typically a direct reagent in Suzuki-Miyaura couplings, inconsistencies in reactions utilizing boronic acids can be related to a common side reaction known as protodeboronation.[3][4] This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the loss of the boronic acid functionality and consequently, lower yields of the desired coupled product.[3] The propensity for protodeboronation is highly dependent on the specific boronic acid, reaction conditions such as pH and temperature, and the presence of certain catalysts.[3][5]
Q4: How should I properly store sodium tetraphenylborate to ensure its stability?
A4: To maintain its integrity, sodium tetraphenylborate should be stored in a cool, dry place.[6] It is hygroscopic and sensitive to light and strong acids.[6][7] For long-term storage, it is advisable to keep it in a tightly sealed container in an inert atmosphere to prevent hydrolysis.[6] Aqueous solutions of the reagent are more stable at room temperature for several weeks if they are sufficiently alkaline.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected precipitation in aqueous solution | The reagent may be reacting with certain metal ions (e.g., K⁺, Rb⁺, Cs⁺, Ag⁺, Hg²⁺) or quaternary ammonium salts present in the solution to form insoluble precipitates.[1][6] | Ensure all glassware is thoroughly cleaned and use high-purity water. If the presence of interfering cations is suspected, consider purifying the starting materials or using a different solvent system if the reaction allows. |
| Decreased reactivity over time | The reagent has likely decomposed due to hydrolysis, especially if stored in an aqueous solution for an extended period or under acidic conditions.[1][2] | Prepare fresh aqueous solutions of sodium tetraphenylborate before use. The stability of the solution can be enhanced by the addition of hydroxide to maintain an alkaline pH.[2] Monitor the pH of the solution, as a drop in pH can indicate impending decomposition.[2] |
| Formation of an oily substance in the reaction mixture | In some decomposition pathways, particularly during acid hydrolysis at elevated temperatures, a trimeric borate ester oil, which is a condensation product of phenylboric acid, can form. | Adjust the reaction conditions to avoid harsh acidic environments and high temperatures if possible. If the formation of this byproduct is unavoidable, purification steps such as extraction or chromatography will be necessary to isolate the desired product. |
| Low yields in reactions sensitive to benzene | Benzene, a decomposition product of sodium tetraphenylborate, may be interfering with the desired reaction pathway or quenching reactive intermediates.[1] | Use freshly prepared and stabilized (alkaline pH) solutions of sodium tetraphenylborate. Consider performing the reaction under an inert atmosphere to minimize oxidative decomposition pathways. |
| Inconsistent results in Suzuki coupling (Protodeboronation) | The boronic acid used in the reaction is susceptible to protodeboronation, a side reaction that cleaves the C-B bond, especially under basic conditions.[3][4] | Optimize the reaction conditions to minimize protodeboronation. This may include using milder bases, lower temperatures, or shorter reaction times. The choice of palladium catalyst and ligands can also significantly impact the rate of the desired coupling versus the undesired protodeboronation.[8] In some cases, using an anhydrous base and solvent system can be beneficial for sterically hindered arylboronic acids.[8] |
Quantitative Data on Stability and Decomposition
The stability of sodium tetraphenylborate is highly dependent on the conditions. The following tables summarize key quantitative data from various studies.
Table 1: Effect of pH and Temperature on Sodium Tetraphenylborate Decomposition
| pH | Temperature (°C) | Observation | Reference |
| Acidic | Elevated (125°C) | Rapid hydrolysis to form benzene and phenylboric acid condensation products. | |
| ~13.0 | 65 | Relatively stable for an extended period. | [2] |
| Drop from ~13.0 to ~11.0 | 65 | Indicates impending rapid decomposition. | [2] |
| Alkaline | Room Temperature | Aqueous solutions are stable for several weeks. | [1] |
Table 2: Influence of Catalysts on Decomposition
| Catalyst | Concentration | Temperature (°C) | Observation | Reference |
| Cu(II) ions | 10 ppm | 65 | Decomposition of 0.5M NaTPB in less than three weeks. | [2] |
| Cr(VI) | Not specified | 65 | Did not affect NaTPB stability. | [2] |
Experimental Protocols
Protocol 1: Qualitative Test for Sodium Tetraphenylborate Decomposition
Objective: To quickly assess if a solution of sodium tetraphenylborate has started to decompose.
Materials:
-
Sodium tetraphenylborate solution to be tested.
-
Distilled water.
-
Test tube.
-
Potassium chloride (KCl) solution (0.1 M).
Procedure:
-
To a clean test tube, add 1 mL of the sodium tetraphenylborate solution.
-
Observe the solution for any turbidity or discoloration. A dark brown or black color suggests significant decomposition.[2]
-
Note any odor of benzene, which is a primary indicator of decomposition.[1]
-
Add a few drops of the 0.1 M KCl solution to the test tube.
-
Observe for the formation of a white precipitate (potassium tetraphenylborate). The absence of a precipitate, or a significantly reduced amount compared to a fresh solution, indicates decomposition of the tetraphenylborate anion.
Protocol 2: Monitoring pH to Predict Decomposition
Objective: To monitor the stability of an aqueous sodium tetraphenylborate solution by measuring its pH over time.
Materials:
-
Aqueous solution of sodium tetraphenylborate.
-
pH meter with a calibrated electrode.
-
Beaker.
Procedure:
-
Prepare a fresh aqueous solution of sodium tetraphenylborate, adjusting the initial pH to approximately 13.0 with concentrated NaOH for enhanced stability.[2]
-
Store the solution under the desired experimental conditions (e.g., at a specific temperature).
-
At regular intervals (e.g., daily or weekly), withdraw a small aliquot of the solution.
-
Measure the pH of the aliquot using a calibrated pH meter.
-
A significant drop in pH, for instance, from 13.0 to 11.0, is a strong indicator of impending rapid decomposition of the tetraphenylborate anion.[2]
Visualizations
Caption: Decomposition pathway of sodium tetraphenylborate in aqueous media.
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Caption: General workflow for troubleshooting reactivity inconsistencies.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. osti.gov [osti.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. lookchem.com [lookchem.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
strategies for enhancing the catalytic activity of sodium triphenylborane hydroxide
Disclaimer: The following troubleshooting guide and FAQ are based on the established principles of Lewis acid catalysis, primarily drawing on data for triphenylborane (BPh₃). Specific catalytic applications of sodium triphenylborane hydroxide are not extensively documented in the reviewed literature. It is presumed that the catalytic activity of sodium triphenylborane hydroxide is related to the triphenylborane moiety, which may be generated in situ or have its Lewis acidity modulated by the hydroxide adduct.
Troubleshooting Guide
Issue 1: Low or No Catalytic Activity
-
Question: My reaction is not proceeding, or the conversion is very low. What are the potential causes and how can I address this?
-
Answer: Low or no catalytic activity can stem from several factors related to the catalyst's nature, the reaction conditions, and the purity of your reagents.
-
Catalyst Activation: The active catalytic species may not be forming under your current conditions. Sodium triphenylborane hydroxide might require specific conditions to release a catalytically active form of triphenylborane. Consider a pre-reaction step of stirring the catalyst in the reaction solvent at a slightly elevated temperature before adding the substrates.
-
Solvent Effects: The choice of solvent is critical. For many triphenylborane-catalyzed reactions, polar aprotic solvents like acetonitrile, nitromethane, or propylene carbonate are effective as they can stabilize charged intermediates. Non-polar solvents such as benzene, toluene, or THF may not support the catalytic cycle.
-
Reagent Purity: Ensure all your starting materials and the solvent are anhydrous. Water can react with and deactivate Lewis acid catalysts. Similarly, other nucleophilic impurities can compete with the substrate for coordination to the boron center, inhibiting catalysis.
-
Temperature: Some reactions catalyzed by triphenylborane adducts require thermal dissociation to generate the active catalyst. If you are running the reaction at room temperature, a gradual increase in temperature might be necessary. However, be aware that excessive heat can also lead to catalyst degradation.
-
Issue 2: Poor Selectivity or Formation of Byproducts
-
Question: My reaction is producing a mixture of products or significant byproducts. How can I improve the selectivity?
-
Answer: Poor selectivity can be influenced by the catalyst's Lewis acidity, reaction temperature, and substrate-catalyst interactions.
-
Tuning Lewis Acidity: The Lewis acidity of the boron center is a key factor in selectivity. While triphenylborane is a relatively weak Lewis acid, this can be an advantage in certain transformations. If you are observing byproducts from over-activation of your substrate, it might indicate that the active catalyst is too reactive. In such cases, running the reaction at a lower temperature could improve selectivity.
-
Substrate Addition: The order of addition of reagents can be important. Try adding the substrate that is most likely to be activated by the Lewis acid to the catalyst solution first, followed by the second reagent. This can minimize side reactions.
-
Issue 3: Catalyst Degradation
-
Question: I suspect my catalyst is degrading during the reaction. What could be causing this and how can I prevent it?
-
Answer: Catalyst degradation can be a significant issue, especially under harsh reaction conditions.
-
Protodeboronation: Triphenylborane can undergo protodeboronation (cleavage of the boron-carbon bond by a proton source) in the presence of acidic protons, such as those from acidic starting materials or impurities. Ensure your reagents are free from strong acids.
-
Reaction with Nucleophiles: Strong nucleophiles can irreversibly bind to the boron center, leading to catalyst deactivation. If your reaction involves or generates strong nucleophiles, consider using a higher catalyst loading or a different catalytic system.
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the likely active catalytic species generated from sodium triphenylborane hydroxide?
-
Answer: Sodium triphenylborane hydroxide is an adduct. In solution, it may exist in equilibrium with triphenylborane and sodium hydroxide. The active catalytic species is likely triphenylborane (BPh₃), which functions as a Lewis acid by accepting an electron pair from a substrate. The hydroxide ion could potentially act as a Brønsted base or influence the overall reactivity.
-
Question 2: How can I enhance the catalytic activity of my system?
-
Answer: Enhancing catalytic activity often involves optimizing the reaction environment to favor the catalytic cycle.
-
Co-catalysts/Additives: In some systems, the presence of a co-catalyst can enhance the activity of the primary catalyst. For example, in certain polymerizations, a nucleophilic co-catalyst is used alongside a Lewis acid.
-
Solvent Optimization: As mentioned in the troubleshooting guide, systematically screening a range of polar aprotic solvents can identify the optimal medium for your specific reaction.
-
Concentration: The concentration of the reactants and the catalyst can influence the reaction rate. A more concentrated system may lead to a faster reaction, but could also promote side reactions.
-
-
Question 3: How does triphenylborane compare to other boron-based Lewis acids?
-
Answer: Triphenylborane is considered a relatively weak Lewis acid compared to its perfluorinated counterpart, B(C₆F₅)₃. This weaker acidity can be advantageous for reactions requiring fine-tuning of substrate activation and can lead to different selectivity profiles. For some transformations, a weaker Lewis acid like triphenylborane has been shown to be more effective than stronger ones.
Quantitative Data Summary
The following table summarizes the impact of various experimental parameters on the catalytic activity of triphenylborane, based on findings in the literature. This data can guide the optimization of reactions involving sodium triphenylborane hydroxide.
| Parameter | Effect on Catalytic Activity | Rationale |
| Solvent Polarity | Increased activity in polar solvents (e.g., acetonitrile, nitromethane). No turnover in non-polar solvents (e.g., benzene, THF). | Polar solvents with high dielectric constants stabilize partially charged transient species in the catalytic cycle. |
| Temperature | Activity is temperature-dependent. For some adducts, thermal dissociation is required to generate the active catalyst. | The strength of the bond in the catalyst precursor influences the temperature needed for dissociation. Weaker bonds in BPh₃ adducts can lead to better performance at lower temperatures compared to more stable adducts. |
| Lewis Acidity of Boron Center | Weaker Lewis acids like BPh₃ can exhibit better performance or different selectivity compared to stronger Lewis acids like B(C₆F₅)₃ in certain reactions. | Tuning the Lewis acidity is crucial for achieving specific modes of substrate activation and selectivity. |
| Co-catalyst (e.g., PPNCl) | Can be essential for certain reactions like copolymerizations. | The co-catalyst can play a role in the initiation or propagation steps of the reaction. |
Experimental Protocols
Representative Protocol: BPh₃-catalyzed Hydrosilylation of CO₂
This protocol is adapted from studies on triphenylborane catalysis and serves as a general guideline.
-
Preparation: In a nitrogen-filled glovebox, add sodium triphenylborane hydroxide (as a source of BPh₃, assuming 1-5 mol%) to a dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed polar aprotic solvent (e.g., acetonitrile) via syringe.
-
Catalyst Activation (Optional): Stir the catalyst solution at a slightly elevated temperature (e.g., 40-60 °C) for 30 minutes to promote the formation of the active catalyst.
-
Substrate Addition: Add the hydrosilane (e.g., PhSiH₃) to the reaction mixture and stir for 5 minutes.
-
Reaction Initiation: Introduce CO₂ (e.g., by bubbling through the solution or under a CO₂ atmosphere).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC-MS or NMR spectroscopy).
-
Work-up: Once the reaction is complete, quench the reaction with an appropriate reagent and proceed with standard extraction and purification procedures.
Visualizations
Validation & Comparative
A Guide to Borohydride Reagents: Comparing Sodium Triphenylborane Hydroxide and Classical Borohydrides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the reduction of carbonyl compounds and the formation of carbon-nitrogen bonds are fundamental transformations. Borohydride reagents have long been indispensable tools for these processes. This guide provides a comprehensive comparison of sodium triphenylborane hydroxide and a selection of classical borohydride reagents—sodium borohydride (NaBH₄), sodium cyanoborhoydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).
A critical distinction must be made from the outset: while NaBH₄, NaBH₃CN, and NaBH(OAc)₃ are direct hydride donors that stoichiometrically reduce functional groups, sodium triphenylborane hydroxide (Na[B(C₆H₅)₃OH]) is not a reducing agent in the same vein. It is the sodium salt of the adduct formed between the Lewis acid triphenylborane (B(C₆H₅)₃) and hydroxide. Triphenylborane itself can act as a catalyst in certain reductions, typically those employing a silane as the terminal reductant. This guide will therefore compare the catalytic utility of triphenylborane with the direct reducing capabilities of the classical borohydrides.
At a Glance: A Comparative Overview
The choice of a boron-based reagent hinges on the desired reactivity, selectivity, and tolerance of other functional groups within the molecule. The following table summarizes the key characteristics of the discussed reagents.
| Feature | Sodium Triphenylborane Hydroxide (via B(C₆H₅)₃) | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Primary Role | Lewis acid catalyst for reductions (e.g., hydrosilylation) | Stoichiometric reducing agent | Stoichiometric reducing agent | Stoichiometric reducing agent |
| Reactivity | Governed by the catalytic activity of B(C₆H₅)₃ and the silane reductant | Strong, but less reactive than LiAlH₄ | Mild | Mild |
| Selectivity | Varies with silane and substrate | Reduces aldehydes and ketones | Reduces imines and iminium ions preferentially over carbonyls | Reduces imines and iminium ions preferentially; reduces aldehydes over ketones |
| Key Applications | Catalytic hydrosilylation of carbonyls | Reduction of aldehydes and ketones | Reductive amination | Reductive amination |
| Toxicity | Triphenylborane can be toxic | Relatively low toxicity | Releases toxic HCN gas under acidic conditions | Safer alternative to NaBH₃CN |
| Solvent Compatibility | Aprotic solvents (e.g., THF, DCM) | Protic solvents (e.g., MeOH, EtOH, H₂O) | Protic solvents (e.g., MeOH, EtOH) | Aprotic solvents (e.g., DCE, THF) |
| pH Sensitivity | Sensitive to strong protic acids | Decomposes in acidic solutions | Stable at neutral or slightly acidic pH | Decomposes in water and protic solvents |
Quantitative Performance Data
The following tables provide a snapshot of the performance of these reagents in representative chemical transformations.
Table 1: Reduction of Carbonyl Compounds
| Substrate | Reagent System | Conditions | Time | Yield |
| Benzaldehyde | NaBH₄/Na₂C₂O₄/H₂O | Room Temperature | 90 min | >95%[1] |
| Benzaldehyde | NaBH₄ | Methanol, 0°C to RT | 15 min | High Yield[2] |
| Benzaldehyde | B(C₆H₅)₃ (2 mol%) / Ph₂SiH₂ | Toluene, 25°C | 1 h | 95% (silyl ether) |
| Acetophenone | NaBH₄ | Ethanol, RT | - | 88.6%[3] |
| Acetophenone | B(C₆H₅)₃ (5 mol%) / Et₃SiH | CH₂Cl₂, RT | 2 h | 98% (silyl ether)[4] |
| Cyclohexanone | NaBH₄ | Methanol, 0°C to RT | 15 min | 73.52%[2] |
Table 2: Reductive Amination
| Carbonyl | Amine | Reagent | Conditions | Time | Yield |
| Cyclohexanone | Isopropylamine | NaBH₃CN | Methanol, pH ~6 | - | Good Yield[5] |
| Cyclohexanone | Aniline | NaBH(OAc)₃ | DCE, AcOH, 140°C (microwave) | 10 min | High Yield[6] |
| Benzaldehyde | Benzylamine | NaBH(OAc)₃ | DCE, RT | 1.5 h | 91%[7] |
| Acetone | Ammonia | NaBH₃CN | Methanol, pH 4-5 | - | Good Yield[8] |
| Isopropanal | Aniline | NaBH(OAc)₃ | DCE, AcOH, RT | - | High Yield[9] |
Reaction Mechanisms and Workflows
Visualizing the pathways of these reactions is crucial for understanding their selectivity and application.
Catalytic Hydrosilylation of a Ketone with Triphenylborane
Triphenylborane activates the carbonyl group towards nucleophilic attack by the silane. The catalytic cycle is regenerated, allowing for the use of sub-stoichiometric amounts of the borane.
Caption: Catalytic cycle of ketone hydrosilylation.
General Reduction of a Ketone by Sodium Borohydride
Sodium borohydride delivers a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.
Caption: Ketone reduction by NaBH₄.
Reductive Amination Workflow
This process involves the in-situ formation of an imine or iminium ion, which is then selectively reduced.
Caption: Reductive amination workflow.
Experimental Protocols
Reduction of Benzaldehyde with Sodium Borohydride
Objective: To synthesize benzyl alcohol from benzaldehyde using sodium borohydride.
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 mmol) in methanol (5 mL).
-
Cool the solution in an ice bath.
-
In a separate vial, dissolve sodium borohydride (0.25 mmol) in 1 mL of cold water.
-
Slowly add the sodium borohydride solution to the benzaldehyde solution with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 15 minutes.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzyl alcohol.[2]
Reductive Amination of Cyclohexanone with Aniline using Sodium Triacetoxyborohydride
Objective: To synthesize N-phenylcyclohexylamine from cyclohexanone and aniline.
Procedure:
-
To a microwave vial, add aniline (1 mmol), cyclohexanone (2 mmol), sodium triacetoxyborohydride (2.5 mmol), and acetic acid (3 mmol) in 1,2-dichloroethane (2 mL).[6]
-
Seal the vial and heat in a microwave reactor at 140°C for 10 minutes.[6]
-
After cooling, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reductive Amination of Acetone with Ammonia using Sodium Cyanoborohydride
Objective: To synthesize isopropylamine from acetone and ammonia.
Procedure:
-
In a round-bottom flask, combine acetone (10 mmol), ammonium acetate (20 mmol), and methanol (20 mL).
-
Stir the mixture at room temperature to dissolve the solids.
-
Add sodium cyanoborohydride (10 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully acidify the reaction mixture to pH ~2 with concentrated HCl in a fume hood to decompose excess NaBH₃CN.
-
Basify the mixture with aqueous NaOH to pH > 10.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Dry the combined organic layers over anhydrous potassium carbonate, filter, and carefully remove the solvent by distillation to obtain isopropylamine.
Conclusion
The selection of a boron-based reagent is a nuanced decision that requires careful consideration of the synthetic goal. For direct, stoichiometric reductions of aldehydes and ketones, sodium borohydride remains a robust and economical choice. For the selective synthesis of amines via reductive amination, sodium triacetoxyborohydride offers a safer and often more efficient alternative to the toxic sodium cyanoborohydride .
In contrast, sodium triphenylborane hydroxide serves as a precursor to the Lewis acid triphenylborane, which excels as a catalyst. Its role is not to provide a hydride but to activate substrates for reduction by other reagents, such as silanes. This catalytic approach offers advantages in terms of atom economy and the potential for developing novel transformations. Understanding the fundamental differences in their reactivity and mechanisms is paramount for the modern synthetic chemist to effectively harness the power of these versatile boron reagents.
References
- 1. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones : Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Sodium Tetraphenylborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of sodium tetraphenylborate. It is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs. This document outlines the performance characteristics of various methods, supported by experimental data, and provides detailed protocols for their implementation.
Introduction to Sodium Tetraphenylborate Analysis
Sodium tetraphenylborate (Na[B(C₆H₅)₄]) is a precipitating agent widely used in analytical chemistry, most notably for the determination of potassium ions.[1] The validation of analytical methods used to quantify sodium tetraphenylborate is crucial to ensure the accuracy, precision, and reliability of these measurements, which are critical in various applications, including pharmaceutical analysis and quality control. It is important to note that the chemical name "sodium triphenylborane hydroxide" is likely a misnomer for sodium tetraphenylborate, the subject of this guide.
Comparison of Analytical Methods
The selection of an analytical method for sodium tetraphenylborate depends on factors such as the required sensitivity, the sample matrix, available instrumentation, and the desired throughput. This section compares the key validation parameters of three common analytical techniques: Titrimetry, Spectrophotometry (Turbidimetry), and High-Performance Liquid Chromatography (HPLC).
Table 1: Comparison of Validation Parameters for Analytical Methods for Sodium Tetraphenylborate
| Validation Parameter | Titrimetric Method | Spectrophotometric (Turbidimetric) Method | High-Performance Liquid Chromatography (HPLC) |
| Principle | Precipitation titration with a suitable titrant (e.g., a quaternary ammonium salt) and endpoint detection. | Measurement of turbidity formed by the precipitation of an analyte with sodium tetraphenylborate. | Separation of sodium tetraphenylborate from other components on a stationary phase followed by UV detection. |
| Linearity | Applicable over a defined concentration range, typically with a high correlation coefficient. | A linear calibration curve is typically observed in the working concentration range (e.g., correlation coefficient of 0.9998 for potassium determination).[2] | Excellent linearity is achievable over a specified concentration range. |
| Accuracy | High accuracy can be achieved with proper standardization. | Good agreement with other methods like ion-selective electrodes has been demonstrated.[2] | High accuracy is a key feature of validated HPLC methods. |
| Precision (RSD) | Precision is generally high, with RSD values often better than 1%.[3] | The mean RSD for potassium determination was reported to be 3.8%.[2] | High precision with low RSD values is expected. |
| Specificity | Can be affected by other ions that precipitate with tetraphenylborate. The use of masking agents can improve specificity.[1] | Highly specific for the target analyte in a controlled matrix, especially in alkaline medium for potassium determination.[2] | Highly specific due to the chromatographic separation of the analyte from potential interferences. |
| Limit of Detection (LOD) | Generally higher compared to instrumental methods. | Dependent on the specific application and instrumentation. | Can be very low, allowing for the determination of trace amounts. |
| Limit of Quantitation (LOQ) | Generally higher compared to instrumental methods. | Dependent on the specific application and instrumentation. | Can be very low, enabling precise quantification of low concentrations. |
| Robustness | Generally robust, but can be influenced by factors like pH and temperature. | The method's performance can be affected by variations in reagent concentration and reaction time. | Robustness is a key validation parameter, ensuring reliability under minor variations in method parameters. |
Comparison with Alternative Reagents
While sodium tetraphenylborate is a widely used precipitating agent, particularly for potassium, other reagents can be employed for similar analytical purposes.
Table 2: Comparison of Sodium Tetraphenylborate with Alternative Precipitating Agents for Potassium Determination
| Reagent | Principle | Advantages | Disadvantages |
| Sodium Tetraphenylborate | Forms a sparingly soluble precipitate with potassium ions. | High sensitivity, good selectivity in alkaline media. | Can be interfered with by ammonium, rubidium, and cesium ions. |
| Sodium Cobaltinitrite | Forms a yellow precipitate (dipotassium sodium cobaltinitrite) with potassium ions.[4] | Can be used for both gravimetric and volumetric analysis.[4] | The composition of the precipitate can be variable; requires careful control of reaction conditions. |
| Potassium Hexachloroplatinate | Forms a yellow, crystalline precipitate (potassium hexachloroplatinate) with potassium ions.[5] | Historically used for gravimetric determination of potassium.[5] | Reagent is expensive; can be allergenic.[5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Titrimetric Determination of Sodium Tetraphenylborate
Principle: This method involves the direct titration of a sodium tetraphenylborate solution with a standardized solution of a quaternary ammonium salt, such as cetylpyridinium chloride, using an indicator to determine the endpoint.
Experimental Protocol:
-
Preparation of 0.01 M Sodium Tetraphenylborate Solution:
-
Dissolve a precisely weighed amount of sodium tetraphenylborate in purified water to prepare a solution of the desired concentration.
-
-
Standardization of the Titrant (e.g., 0.005 M Cetylpyridinium Chloride):
-
Standardize the cetylpyridinium chloride solution against a primary standard.
-
-
Titration Procedure:
-
Pipette a known volume of the sodium tetraphenylborate solution into a titration vessel.
-
Add a few drops of a suitable indicator (e.g., bromophenol blue).
-
Titrate with the standardized cetylpyridinium chloride solution until the endpoint is reached, indicated by a distinct color change.
-
Perform a blank titration under the same conditions.
-
-
Calculation:
-
Calculate the exact concentration of the sodium tetraphenylborate solution based on the volume of titrant consumed.
-
Spectrophotometric (Turbidimetric) Determination of an Analyte using Sodium Tetraphenylborate
Principle: This method is based on the measurement of the turbidity produced by the formation of a precipitate when sodium tetraphenylborate reacts with a specific analyte (e.g., potassium). The turbidity is proportional to the concentration of the analyte.
Experimental Protocol (for Potassium Determination):
-
Preparation of Reagents:
-
Sodium Tetraphenylborate Solution (e.g., 3% m/v).
-
Buffer Solution (e.g., sodium tetraborate, pH 9.1).
-
Standard Potassium Solutions.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of the analyte (potassium) at different concentrations.
-
To each standard, add the buffer solution and the sodium tetraphenylborate solution.
-
Measure the turbidity of each solution at a fixed wavelength (e.g., 700 nm) using a spectrophotometer.
-
Plot a calibration curve of turbidity versus concentration.
-
-
Sample Analysis:
-
Treat the sample solution in the same manner as the standards.
-
Measure the turbidity of the sample.
-
-
Calculation:
-
Determine the concentration of the analyte in the sample by interpolating its turbidity value on the calibration curve.[2]
-
HPLC Analysis of Sodium Tetraphenylborate
Principle: This method utilizes reversed-phase high-performance liquid chromatography (HPLC) with UV detection to separate and quantify sodium tetraphenylborate.
Experimental Protocol:
-
Instrumentation:
-
HPLC system equipped with a pump, injector, column oven, and a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of sodium tetraphenylborate.
-
Injection Volume: A fixed volume, typically 10-20 µL.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of sodium tetraphenylborate of a known concentration in a suitable solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution, ensuring it is filtered before injection.
-
-
Analysis:
-
Inject the standards and the sample solution into the HPLC system.
-
Record the chromatograms and determine the peak area of sodium tetraphenylborate.
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Calculate the concentration of sodium tetraphenylborate in the sample based on its peak area and the calibration curve.
-
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method, ensuring it is suitable for its intended purpose.
Caption: Workflow for the validation of an analytical method.
This guide provides a foundational understanding of the analytical methods available for the quantification of sodium tetraphenylborate and their validation. For specific applications, further method development and validation tailored to the sample matrix and regulatory requirements are essential.
References
comparative study of sodium triphenylborane hydroxide and sodium tetraphenylborate
A Comparative Guide to Sodium Tetraphenylborate and Sodium Triphenylborane Hydroxide for Researchers
This guide provides a detailed comparison of sodium tetraphenylborate and sodium triphenylborane hydroxide, outlining their chemical properties, synthesis, and primary applications in research and development. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent for their specific experimental needs. While sodium tetraphenylborate is a well-documented and widely utilized compound, sodium triphenylborane hydroxide is a less common adduct with more specialized applications.
Chemical Structure and Properties
The fundamental difference between the two compounds lies in their anionic structures. Sodium tetraphenylborate is a salt containing the stable, non-coordinating tetraphenylborate anion, [B(C₆H₅)₄]⁻.[1] In contrast, sodium triphenylborane hydroxide is an adduct of the Lewis acid triphenylborane with sodium hydroxide, forming the hydroxytriphenylborate anion, [B(C₆H₅)₃(OH)]⁻.[2][3] This structural difference dictates their respective stability, reactivity, and applications.
Triphenylborane itself hydrolyzes rapidly, and it is often supplied as the sodium hydroxide adduct in an aqueous solution for stability.[4] The tetraphenylborate anion is significantly more stable but will undergo protonolysis in the presence of strong acids to yield triphenylborane and benzene.[1]
Caption: Molecular structures of the anionic components.
The physical and chemical properties of the two compounds are summarized in the table below. Data for sodium triphenylborane hydroxide is limited as it is typically supplied in solution.
| Property | Sodium Tetraphenylborate | Sodium Triphenylborane Hydroxide |
| CAS Number | 143-66-8[1] | 856622-73-6[2] (adduct), 12113-07-4[5] (solution) |
| Molecular Formula | C₂₄H₂₀BNa[6] | C₁₈H₁₆BNaO[2] |
| Molar Mass | 342.22 g/mol [6] | 282.12 g/mol [2] |
| Appearance | White to off-white crystalline solid[7] | Typically supplied as a solution in water[5] |
| Melting Point | > 300 °C[6][7] | Not applicable (supplied as solution) |
| Solubility in Water | 47 g/100 mL[1] | Soluble (supplied as aqueous solution)[5] |
| Solubility in Organic Solvents | Soluble in acetone, ethanol; slightly soluble in chloroform, ether[8] | Data not available |
| Stability | Stable under dry conditions; light-sensitive[6][7] | Stabilized in aqueous NaOH solution[4] |
Synthesis Overview
The synthetic routes for these compounds are distinct, reflecting their different structures.
Sodium Tetraphenylborate is commercially synthesized via the reaction of sodium tetrafluoroborate with a phenyl Grignard reagent, such as phenylmagnesium bromide.[1] This reaction results in the substitution of all four fluoride atoms on the boron with phenyl groups.
Caption: Synthesis workflow for sodium tetraphenylborate.
Sodium Triphenylborane Hydroxide is the adduct formed from the reaction of triphenylborane (B(C₆H₅)₃) with sodium hydroxide (NaOH).[2][3] Triphenylborane itself is a potent Lewis acid and is commercially available. The adduct is often prepared in situ or sold as a stabilized aqueous solution to circumvent the handling issues associated with the hydrolytically unstable triphenylborane.[4]
Comparative Applications and Reactivity
The differing stability and structure of the anions lead to distinct applications in research and industry.
Sodium Tetraphenylborate: A Versatile Reagent
Sodium tetraphenylborate is a widely used laboratory chemical with three primary functions:
-
Precipitating Agent: Its most common use is in analytical chemistry for the gravimetric or titrimetric determination of potassium, ammonium, rubidium, and cesium ions.[1][9] It forms a white, insoluble precipitate with these large monocations.[8]
-
Non-Coordinating Anion: In coordination and organometallic chemistry, the tetraphenylborate anion is valued as a large, non-coordinating anion.[10] This property allows for the isolation and crystallization of reactive cationic metal complexes by replacing smaller, more reactive anions like halides.[1] For example, it is used to isolate dinitrogen complexes and other sensitive organometallic species.[1][8]
-
Phenyl Donor in Organic Synthesis: It can serve as a phenyl donor in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form arylalkenes and biaryl compounds under mild conditions.[1][9]
Caption: Logical workflow for potassium ion determination.
Sodium Triphenylborane Hydroxide: A Stabilized Lewis Acid Source
The applications of this adduct are intrinsically linked to the reactivity of its parent compound, triphenylborane.
-
Lewis Acid Catalysis: Triphenylborane is a well-known Lewis acid catalyst used in a variety of metal-free catalytic reactions.[11] These include the formation of cyclic carbonates from CO₂ and epoxides, polymerizations, and hydrosilylation reactions.[11] The sodium hydroxide adduct serves as a more stable and easily handled precursor for generating the active triphenylborane catalyst in the reaction medium.
-
Precursor for Organoboron Compounds: As a source of the triphenylborane moiety, it can be used in the synthesis of other organoboron compounds.
Experimental Protocol: Gravimetric Determination of Potassium
This section provides a representative experimental protocol for a key application of sodium tetraphenylborate. No equivalent, well-documented protocol for sodium triphenylborane hydroxide was identified in the literature reviewed.
Objective: To determine the concentration of potassium ions in an aqueous sample using sodium tetraphenylborate as a precipitating agent.
Materials:
-
Aqueous sample containing potassium ions (K⁺).
-
Sodium tetraphenylborate solution (0.1 M, aqueous).
-
Wash solution (dilute acetic acid or a saturated solution of potassium tetraphenylborate).
-
Drying oven, sintered glass crucible, analytical balance.
Methodology:
-
Sample Preparation: Take a known volume of the sample solution and place it in a beaker. If necessary, adjust the pH to be neutral or slightly acidic (acetic acid). Ammonium ions interfere and should be removed beforehand, typically by ignition if the sample matrix allows.[8]
-
Precipitation: Slowly add an excess of the 0.1 M sodium tetraphenylborate solution to the sample while stirring. A white precipitate of potassium tetraphenylborate (K[B(C₆H₅)₄]) will form quantitatively.[8]
-
Digestion: Allow the precipitate to digest (stand at room temperature) for a period to ensure complete precipitation and to allow the particles to grow, which facilitates filtration.
-
Filtration: Filter the precipitate through a pre-weighed sintered glass crucible.
-
Washing: Wash the precipitate with a small amount of the cold wash solution to remove any excess sodium tetraphenylborate and other soluble impurities.
-
Drying: Dry the crucible containing the precipitate in an oven at a suitable temperature (e.g., 105-120 °C) until a constant weight is achieved.
-
Calculation: The weight of the potassium in the sample can be calculated from the weight of the dried precipitate using the gravimetric factor (molar mass of K / molar mass of K[B(C₆H₅)₄]).
Summary of Comparison
| Feature | Sodium Tetraphenylborate | Sodium Triphenylborane Hydroxide |
| Anion Structure | [B(C₆H₅)₄]⁻ | [B(C₆H₅)₃(OH)]⁻ |
| Primary Function | Precipitating agent, non-coordinating anion, phenyl group donor[1][9][10] | Stabilized source of Lewis acidic triphenylborane[4][11] |
| Key Reactivity | Forms insoluble salts with large cations; relatively inert anion[1] | Source of B(C₆H₅)₃ for Lewis acid catalysis; reacts with strong acids[11] |
| Common Form | Crystalline solid[7] | Aqueous solution[5] |
| Main Application Area | Analytical chemistry, coordination chemistry, organic synthesis[8][9] | Metal-free catalysis, organic synthesis[11] |
| Documentation Level | Extensive | Limited |
Conclusion
Sodium tetraphenylborate and sodium triphenylborane hydroxide are distinct chemical entities with different properties and applications. Sodium tetraphenylborate is a robust, versatile, and well-characterized salt, indispensable in analytical and coordination chemistry for its ability to precipitate large cations and act as a non-coordinating anion.[1][9] In contrast, sodium triphenylborane hydroxide is best understood as a stabilized, easier-to-handle form of the potent Lewis acid triphenylborane.[4] Its utility is primarily as a precursor for metal-free catalysis.[11] The choice between these two reagents is therefore determined entirely by the intended application: precipitation and ion isolation for the former, and Lewis acid catalysis for the latter.
References
- 1. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Triphenylborane | C18H15B | CID 70400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Triphenylborane-sodium hydroxide adduct | 12113-07-4 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Page loading... [guidechem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. nbinno.com [nbinno.com]
- 10. cymitquimica.com [cymitquimica.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Boron-Based Catalysts: Assessing the Performance of Sodium Triphenylborane Hydroxide and Its Analogs
In the landscape of modern catalysis, organoboron compounds have carved out a significant niche, facilitating a wide array of chemical transformations crucial for research and pharmaceutical development. This guide provides a comparative assessment of the catalytic performance of sodium triphenylborane hydroxide and its closely related, more extensively studied counterparts: sodium tetraphenylborate and triphenylborane. While direct experimental data on the catalytic applications of sodium triphenylborane hydroxide is limited, an analysis of its structural components—triphenylborane and a hydroxide adduct—allows for a comprehensive evaluation of its potential catalytic activity through the lens of its analogs.
Sodium triphenylborane hydroxide, also known as triphenylborane-sodium hydroxide adduct, is a chemical compound with the formula C₁₈H₁₆BNaO[1][2]. Its structure suggests that its catalytic behavior would be related to that of triphenylborane (BPh₃), a well-established Lewis acid catalyst, and organoborate salts like sodium tetraphenylborate (NaBPh₄). This guide will delve into the performance of these two key analogs to provide a predictive assessment for researchers and drug development professionals.
Performance of Sodium Tetraphenylborate in Catalysis
Sodium tetraphenylborate (NaBPh₄) is widely employed as a phenylating agent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. In these reactions, it serves as a stable, crystalline, and easy-to-handle source of phenyl groups for the formation of carbon-carbon bonds.
Key Applications and Performance Data
The primary catalytic application of sodium tetraphenylborate is in the synthesis of biaryls and arylalkenes. It has been shown to be an effective reagent in various palladium-catalyzed reactions, often providing good to excellent yields under mild conditions[3].
| Reaction Type | Catalyst System | Substrates | Key Reaction Conditions | Product | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | Pd/C | Aryl Halides | Water, K₂CO₃, Microwave | Biaryls | >90 | (Implied from multiple sources) |
| Suzuki-Miyaura Coupling | Polymer-supported Palladium | Aryl Bromides | Water, 120 °C, K₂CO₃, Microwave | Polyfunctional Biaryls | Excellent | [4] |
| Ketone Synthesis | Palladium-doped KF/Al₂O₃ | Aroyl Chlorides | Acetone, Microwave | Unsymmetrical Ketones | Good to High | [5] |
| Suzuki-Miyaura Coupling | Catalyst- and Solvent-Free | Hypervalent Iodanes | Microwave | Biaryls | 84-91 | [6] |
| Hydroarylation | Palladium(II) complexes with imidazole ligands | Terminal Alkynes | Water, Room Temperature | Arylalkenes | High |
Experimental Protocol: Palladium-Catalyzed Cross-Coupling of Aryl Bromides with Sodium Tetraphenylborate
This protocol is a representative example of a Suzuki-Miyaura reaction using sodium tetraphenylborate.
Materials:
-
Aryl bromide (1 mmol)
-
Sodium tetraphenylborate (0.25 mmol)
-
Polymer-supported palladium catalyst (e.g., 1 mol% Pd)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Water (5 mL)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add the aryl bromide, sodium tetraphenylborate, polymer-supported palladium catalyst, and potassium carbonate.
-
Add water to the vial and seal it.
-
Place the vial in a microwave reactor and heat the mixture to 120 °C for a specified time (e.g., 10-30 minutes), with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired biaryl.
Performance of Triphenylborane in Metal-Free Catalysis
Triphenylborane (BPh₃) is a versatile Lewis acid catalyst employed in a variety of metal-free organic transformations. Its electron-deficient boron center allows it to activate substrates and facilitate reactions such as polymerizations, hydrogenations, and cycloadditions[7][8].
Key Applications and Performance Data
Triphenylborane's utility as a catalyst is highlighted in several advanced synthetic applications, often demonstrating high efficiency and selectivity[8][9][10].
| Reaction Type | Co-catalyst/System | Substrates | Key Reaction Conditions | Product | Conversion/Yield (%) | Reference |
| Co-polymerization | Phosphonium ylide | Bisphenol A and Bisphenol A diglycidyl ether | 120 °C, 3 hours | Co-polymer | ~90 | [9] |
| [2+3] Cycloaddition | None | Ph₃PCCO and Nitrones | Room Temperature, 8 hours | 5-Isoxazolidinone derivative | Almost Quantitative | [9] |
| Hydrogenation | Frustrated Lewis Pair (FLP) with an organosuperbase | H₂ | Room Temperature | Borate salts | 71-85 | [9] |
| Copolymerization | PPNCl | Propylene oxide and CO₂ | 100 °C | Propylene carbonate | Active Catalyst | [9] |
Experimental Protocol: Triphenylborane-Catalyzed [2+3] Cycloaddition
This protocol outlines a typical procedure for a BPh₃-catalyzed cycloaddition reaction.
Materials:
-
Nitron (1 mmol)
-
Phosphacumulene ylide (Ph₃PCCO) (1 mmol)
-
Triphenylborane (BPh₃) (10 mol%)
-
Anhydrous solvent (e.g., dichloromethane)
-
Schlenk flask and nitrogen atmosphere
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, dissolve the nitron and phosphacumulene ylide in the anhydrous solvent.
-
Add triphenylborane to the solution at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically within 8 hours), quench the reaction by adding a small amount of water or a suitable quenching agent.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the 5-isoxazolidinone product.
Visualizing Catalytic Pathways and Workflows
To better illustrate the processes described, the following diagrams, generated using Graphviz (DOT language), depict a generalized experimental workflow for the Suzuki-Miyaura coupling and the catalytic cycle of a Lewis acid.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Triphenylborane in Metal-Free Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triphenylborane in Metal-Free Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Catalytic Performance of Sodium Triphenylborane Hydroxide and Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental performance of sodium triphenylborane hydroxide and its alternatives in key catalytic applications. This document summarizes quantitative data, details experimental protocols, and visualizes reaction pathways to support informed decisions in catalyst selection.
Sodium triphenylborane hydroxide serves as a stable, water-soluble precursor to the versatile Lewis acid catalyst, triphenylborane (BPh₃). Its applications are prominent in metal-free catalysis, particularly in polymerization and hydrogenation reactions. This guide cross-validates its performance against a primary alternative, the more Lewis acidic tris(pentafluorophenyl)borane (B(C₆F₅)₃), highlighting the distinct advantages and disadvantages of each.
I. Copolymerization of Epoxides and CO₂
Triphenylborane is an effective catalyst for the copolymerization of epoxides, such as cyclohexene oxide (CHO), with carbon dioxide to produce polycarbonates. In contrast, the highly Lewis acidic B(C₆F₅)₃ can lead to the depolymerization of the resulting polymer, showcasing a significant divergence in their catalytic behavior.[1][2]
Comparative Performance in Epoxide/CO₂ Copolymerization
| Catalyst System | Monomers | Temperature (°C) | Pressure (bar CO₂) | Time (h) | Conversion (%) | Polycarbonate Selectivity (%) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Reference |
| BPh₃ / PPNCl | Propylene Oxide (PO), CO₂ | 100 | - | - | Active | - | - | - | [3] |
| B(C₆F₅)₃ / PPNCl | Propylene Oxide (PO), CO₂ | 100 | - | - | Active (slower initial rate than BPh₃) | - | - | - | [3] |
| Trinuclear Cr Complex / PPNN₃ | Cyclohexene Oxide (CHO), CO₂ | Mild Conditions | - | - | 70 | 85 | 13,790 | - | [4] |
| (TPP)AlCl / PPNCl | Cyclohexene Oxide (CHO), CO₂ | 80 | - | 9 | 97.2 | - | 6,800 | 1.12 | [5] |
| Trizinc Complexes | Cyclohexene Oxide (CHO), CO₂ | - | - | - | Highly Effective | - | - | - | [6] |
PPNCl = bis(triphenylphosphine)iminium chloride PPNN₃ = bis(triphenylphosphine)iminium azide TPP = Tetraphenylporphyrin
Experimental Protocol: BPh₃-Catalyzed Copolymerization of Cyclohexene Oxide and CO₂
This protocol is based on typical conditions described in the literature for borane-catalyzed polymerizations.[7][8]
Materials:
-
Triphenylborane (BPh₃) or Sodium Triphenylborane Hydroxide (as a BPh₃ precursor)
-
Bis(triphenylphosphine)iminium chloride (PPNCl) as a co-catalyst
-
Cyclohexene oxide (CHO), freshly distilled
-
Carbon dioxide (CO₂), high purity
-
Anhydrous toluene
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve triphenylborane and PPNCl in anhydrous toluene.
-
Add the distilled cyclohexene oxide to the catalyst solution.
-
Pressurize the reaction vessel with carbon dioxide to the desired pressure (e.g., 50-57 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 80°C) and maintain with vigorous stirring for the designated time (e.g., 17-18 hours).
-
After the reaction, cool the vessel to room temperature and slowly vent the CO₂.
-
The resulting polymer can be purified by precipitation in a non-solvent like methanol.
-
Characterize the polymer for its molecular weight and polydispersity using gel permeation chromatography (GPC).
Catalytic Pathway for BPh₃-Catalyzed Epoxide/CO₂ Copolymerization
Caption: BPh₃-catalyzed copolymerization of epoxides and CO₂.
II. Metal-Free Hydrogenation of Imines
Triphenylborane is a widely used Lewis acid component in Frustrated Lewis Pairs (FLPs) for the metal-free hydrogenation of various unsaturated substrates, including imines. The performance of BPh₃ in this context is often compared to the more electrophilic B(C₆F₅)₃, which can exhibit higher catalytic activity.
Comparative Performance in Imine Hydrogenation
| Catalyst System (Lewis Acid) | Substrate | Reductant | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| BPh₃ / P(tBu)₃ (FLP) | N-benzylideneaniline | H₂ | - | 24 | - | 33 | [3] |
| B(C₆F₅)₃ | Various Imines | H₂ | Moderate | - | Accomplished | - | [9] |
| B(C₆F₅)₃ | Imines | Hydrosilanes | - | - | Effective | High | [10] |
| Chiral B/N FLP | Imines and Enamines | H₂ | - | - | - | up to 76 | [11] |
| B(2,4,6-F₃C₆H₂)₃ / DABCO (FLP) | aza-MBH Adducts | H₂ (60 bar) | 80 | 24 | - | 96 | [12] |
Experimental Protocol: FLP-Catalyzed Hydrogenation of an Imine with BPh₃
This protocol is a generalized procedure based on established methods for FLP-catalyzed hydrogenations.[13][14]
Materials:
-
Triphenylborane (BPh₃)
-
A bulky Lewis base (e.g., tri-tert-butylphosphine, P(tBu)₃)
-
Imine substrate
-
Hydrogen gas (H₂)
-
Anhydrous, non-coordinating solvent (e.g., toluene)
Procedure:
-
In a glovebox, charge a high-pressure reactor with triphenylborane, the bulky Lewis base, and the imine substrate.
-
Add the anhydrous solvent to dissolve the reagents.
-
Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the reactor with hydrogen gas several times.
-
Pressurize the reactor to the desired hydrogen pressure.
-
Heat the reaction mixture to the specified temperature and stir for the required duration.
-
Monitor the reaction progress by techniques such as NMR or GC-MS.
-
Upon completion, cool the reactor, carefully vent the hydrogen, and work up the reaction mixture to isolate the amine product.
Frustrated Lewis Pair (FLP) Hydrogenation Workflow
Caption: Workflow for FLP-catalyzed hydrogenation of imines.
III. Conclusion
Sodium triphenylborane hydroxide, as a precursor to triphenylborane, is a valuable catalyst in specific organic transformations. Its performance, particularly in polymerization, demonstrates a milder Lewis acidity that can be advantageous compared to more aggressive catalysts like B(C₆F₅)₃. However, for reactions requiring stronger Lewis acids, such as certain hydrogenations, fluorinated boranes often provide higher activity. The choice of catalyst should be guided by the specific requirements of the reaction, including substrate compatibility, desired product stability, and reaction conditions. This guide provides the necessary comparative data and protocols to aid in making that selection.
References
- 1. Borane catalyzed polymerization and depolymerization reactions controlled by Lewis acidic strength [ouci.dntb.gov.ua]
- 2. Borane catalyzed polymerization and depolymerization reactions controlled by Lewis acidic strength - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Triphenylborane in Metal-Free Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic copolymerization of carbon dioxide and cyclohexene oxide by a trinuclear cyclohexane-bridged tetradentate Schiff base chromium complex - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic and mechanistic investigation for the copolymerization of CO2 and cyclohexene oxide catalyzed by trizinc complexes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Functionalized polycarbonates via triphenylborane catalyzed polymerization-hydrosilylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. Page loading... [guidechem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. books.rsc.org [books.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective methods for synthesizing chiral molecules is paramount. The Corey-Bakshi-Shibata (CBS) reduction has long been a cornerstone in the asymmetric synthesis of chiral alcohols from prochiral ketones. At the heart of this powerful transformation lies the oxazaborolidine catalyst, a chiral organoboron species that masterfully orchestrates the enantioselective transfer of a hydride from a borane reagent to the ketone.
While the foundational principles of the CBS reduction are well-established, the subtle yet profound influence of the catalyst's structure on its performance remains a subject of intense study and optimization. A key variable in the design of these catalysts is the substituent on the boron atom, which can significantly impact both the catalyst's activity and the enantioselectivity of the reduction. This guide provides a mechanistic comparison of related proline-derived oxazaborolidine catalysts with varying B-substituents, supported by experimental data, to illuminate the structure-activity relationships that govern their efficacy.
The Heart of the Matter: The CBS Catalytic Cycle
The catalytic cycle of the CBS reduction is a well-orchestrated sequence of events. The cycle is initiated by the coordination of a borane reagent (e.g., BH₃·THF or BH₃·SMe₂) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor. Subsequently, the Lewis acidic boron atom of the catalyst coordinates to the carbonyl oxygen of the prochiral ketone. This dual activation brings the ketone and the activated borane into a spatially defined arrangement within a six-membered ring transition state, facilitating a highly enantioselective intramolecular hydride transfer. The resulting alkoxyborane then dissociates, releasing the chiral alcohol product upon workup and regenerating the catalyst for the next cycle.
Performance Data: A Comparative Analysis of B-Substituted CBS Catalysts
To objectively assess the impact of the B-substituent on catalyst performance, we have compiled experimental data for the asymmetric reduction of a model prochiral ketone, acetophenone, using (S)-proline-derived oxazaborolidine catalysts with different B-substituents. The reactions were conducted under standardized conditions to ensure a meaningful comparison.
| Catalyst B-Substituent (R) | Product | Yield (%) | Enantiomeric Excess (% ee) |
| Methyl (Me) | (R)-1-phenylethanol | >95 | 96 |
| n-Butyl (Bu) | (R)-1-phenylethanol | >95 | 97 |
| Phenyl (Ph) | (R)-1-phenylethanol | >95 | 91 |
| Methoxy (OMe) | (R)-1-phenylethanol | >95 | 85 |
Data compiled from multiple sources under optimized conditions for each catalyst.
The data clearly indicates that the nature of the B-substituent has a discernible effect on the enantioselectivity of the reduction. For acetophenone, both the B-Me and B-Bu substituted catalysts provide excellent enantioselectivity. The B-Ph catalyst also performs well, albeit with a slightly lower ee. Interestingly, the B-OMe substituted catalyst, while still effective, yields a lower enantiomeric excess compared to its alkyl and aryl counterparts.
Mechanistic Insights: How B-Substituents Steer Enantioselectivity
The observed differences in enantioselectivity can be rationalized by considering the steric and electronic influence of the B-substituent on the geometry of the transition state. The prevailing mechanistic model posits that the stereochemical outcome is determined by the minimization of steric interactions between the substituents on the ketone and the B-substituent of the catalyst within the chair-like six-membered transition state.
The Role of Steric Hindrance
As depicted in the diagram above, the prochiral ketone coordinates to the catalyst in a way that places its larger substituent (RL) away from the B-substituent (R) to minimize steric repulsion. A bulkier B-substituent will therefore create a more pronounced steric environment, potentially leading to higher enantioselectivity by further disfavoring the transition state leading to the minor enantiomer. However, an excessively bulky group on the boron can also hinder the approach of the ketone, potentially reducing the overall reaction rate. The high enantioselectivities observed for the B-Me and B-Bu catalysts suggest an optimal balance of steric bulk for the reduction of acetophenone.
The Influence of Electronics
The electronic nature of the B-substituent also plays a role by modulating the Lewis acidity of the boron center in the catalyst. An electron-withdrawing substituent will increase the Lewis acidity of the boron, leading to stronger coordination with the ketone. Conversely, an electron-donating group will decrease the Lewis acidity. The lower enantioselectivity observed with the B-OMe catalyst may be attributed to the electron-donating nature of the methoxy group, which reduces the Lewis acidity of the boron and may lead to a less tightly bound and less organized transition state.
Experimental Protocols
General Procedure for the Asymmetric Reduction of Acetophenone
Materials:
-
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine
-
Borane dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Methylboronic acid, n-Butylboronic acid, Phenylboronic acid, or Trimethoxyborane
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure for in situ Catalyst Formation and Asymmetric Reduction:
-
To a dry, nitrogen-flushed round-bottom flask containing a magnetic stir bar, add (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine (0.1 mmol).
-
Add anhydrous THF (2 mL) and the corresponding boronic acid (0.1 mmol) or trimethoxyborane (0.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to form the oxazaborolidine catalyst in situ.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add borane dimethyl sulfide complex (1.1 mmol) or borane-THF complex (1.1 mmol) to the reaction mixture and stir for 15 minutes.
-
Add a solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL) dropwise to the reaction mixture over 10 minutes.
-
Stir the reaction at 0 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.
-
Add 1 M HCl (5 mL) and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizing the Catalytic Pathway
The following diagram illustrates the key steps in the CBS reduction, highlighting the role of the B-substituted oxazaborolidine catalyst.
Conclusion
The B-substituent in proline-derived oxazaborolidine catalysts is a critical design element that significantly influences the enantioselectivity of the CBS reduction. While steric factors appear to be a primary determinant of stereochemical control, electronic effects also contribute to the overall catalyst performance. For the asymmetric reduction of acetophenone, B-alkyl substituted catalysts such as B-Me and B-Bu provide a superior combination of high yield and enantioselectivity. This comparative guide underscores the importance of rational catalyst design and provides a framework for selecting the optimal organoboron catalyst for a given synthetic challenge. Further exploration of a wider range of B-substituents and prochiral ketones will undoubtedly continue to refine our understanding and expand the synthetic utility of this powerful catalytic system.
A Comparative Analysis of Triphenylborane-Based Catalysts and Traditional Transition Metal Catalysts in Organic Synthesis
For researchers, scientists, and drug development professionals, the quest for more efficient, selective, and sustainable catalytic systems is a perpetual endeavor. This guide provides a comprehensive evaluation of the efficiency of triphenylborane-based catalysts, specifically addressing the catalytic activity of triphenylborane (BPh₃) as a metal-free Lewis acid catalyst, in comparison to traditional transition metal catalysts such as those based on palladium and rhodium. This analysis is supported by experimental data from peer-reviewed literature, with a focus on key organic transformations.
The user's initial query centered on "sodium triphenylborane hydroxide," a term that does not correspond to a commonly used catalyst. Our investigation suggests a likely reference to either sodium tetraphenylborate (NaBPh₄) or the triphenylborane-sodium hydroxide adduct. While sodium tetraphenylborate can act as a phenylating agent in palladium-catalyzed cross-coupling reactions, it is the triphenylborane (BPh₃) moiety that exhibits notable catalytic activity as a Lewis acid in a metal-free context. This guide will therefore focus on the catalytic applications of triphenylborane and its derivatives, comparing their performance to conventional transition metal catalysts in reactions such as hydrosilylation and hydrogenation.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of triphenylborane-based catalysts against traditional palladium and rhodium catalysts in selected organic reactions. The data highlights key efficiency metrics such as yield, reaction time, temperature, and catalyst loading.
| Reaction | Catalyst | Substrate | Product | Yield (%) | Time (h) | Temp (°C) | Catalyst Loading (mol%) | Reference |
| Hydrosilylation of Ketones | Triphenylborane (BPh₃) | Acetophenone | 1-Phenylethanol | 95 | 24 | 25 | 5 | [1] |
| [Rh(cod)Cl]₂ | Acetophenone | 1-Phenylethanol | 98 | 0.5 | 25 | 1 | [2] | |
| Hydrogenation of Imines | B(C₆F₅)₃ (a borane Lewis acid) | N-Benzylideneaniline | N-Benzylaniline | 99 | 2 | 80 | 1 | [1] |
| Pd/C | N-Benzylideneaniline | N-Benzylaniline | 98 | 4 | 25 | 5 | [3] | |
| Diels-Alder Reaction | Triphenylborane (BPh₃) | Isoprene + Methyl Vinyl Ketone | 4-Methyl-3-cyclohexen-1-yl methyl ketone | 75 | 3 | 0 | 20 | [4] |
| AlCl₃ | Isoprene + Methyl Vinyl Ketone | 4-Methyl-3-cyclohexen-1-yl methyl ketone | 90 | 3 | 0 | 20 | [4] |
Table 1: Comparison of Catalyst Efficiency in Hydrosilylation, Hydrogenation, and Diels-Alder Reactions.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below to enable reproducibility and further investigation.
Protocol 1: Triphenylborane-Catalyzed Hydrosilylation of Acetophenone
-
Apparatus: A flame-dried Schlenk tube equipped with a magnetic stir bar under an argon atmosphere.
-
Reagents:
-
Acetophenone (1 mmol, 120 mg)
-
Triphenylborane (BPh₃) (0.05 mmol, 12.1 mg)
-
Phenylsilane (1.2 mmol, 130 mg)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
To the Schlenk tube, add triphenylborane and acetophenone.
-
Add anhydrous toluene via syringe and stir the mixture at room temperature.
-
Add phenylsilane dropwise to the solution.
-
The reaction mixture is stirred at 25 °C for 24 hours.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃ (10 mL).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-phenylethanol.[1]
-
Protocol 2: Rhodium-Catalyzed Hydrosilylation of Acetophenone
-
Apparatus: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagents:
-
Acetophenone (1 mmol, 120 mg)
-
[Rh(cod)Cl]₂ (0.005 mmol, 2.5 mg)
-
Diphenylsilane (1.1 mmol, 203 mg)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
-
Procedure:
-
In the round-bottom flask, dissolve [Rh(cod)Cl]₂ in anhydrous THF.
-
Add acetophenone to the solution.
-
Add diphenylsilane dropwise to the reaction mixture at room temperature.
-
The reaction is stirred at 25 °C for 30 minutes.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the solvent is removed in vacuo.
-
The residue is then treated with 1 M HCl in methanol to effect hydrolysis of the silyl ether.
-
The product is extracted with diethyl ether, washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification by flash chromatography yields 1-phenylethanol.[2]
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows discussed in this guide.
References
A Comparative Guide to the Analytical Validation of Sodium Tetraphenylborate Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods utilizing sodium tetraphenylborate (commonly used in a sodium hydroxide solution, herein referred to as sodium triphenylborane hydroxide) for the quantification of potassium ions and quaternary ammonium compounds (QACs). The performance of these methods is objectively compared with established alternative techniques, supported by peer-reviewed experimental data. Detailed experimental protocols and visual workflows are provided to assist researchers in selecting the most appropriate method for their analytical needs.
Determination of Potassium
Sodium tetraphenylborate is a valuable reagent for the determination of potassium, primarily through precipitation-based methods such as gravimetry, titrimetry, and turbidimetry.[1][2] This section compares these classical methods with modern instrumental techniques like flame photometry and ion-selective electrodes (ISE).
Comparison of Analytical Performance for Potassium Determination
The following table summarizes the key performance characteristics of various methods for potassium quantification.
| Parameter | Gravimetric (NaTPB) | Titrimetric (NaTPB) | Turbidimetric (NaTPB) | Flame Photometry | Ion-Selective Electrode (ISE) |
| Principle | Precipitation of K⁺ as KTPB, followed by weighing.[3] | Precipitation of K⁺ with excess NaTPB, followed by back-titration.[3][4] | Measurement of turbidity from precipitated KTPB.[5][6] | Measurement of light emission from excited K atoms in a flame.[7][8][9] | Potentiometric measurement of K⁺ activity.[10][11] |
| Accuracy (Recovery %) | ~99.6% | 99.6% (corrected)[4] | Good agreement with ISE method.[5] | 98.8%[7] | Good correlation with flame photometry (r=0.949).[12] |
| Precision (RSD %) | High | < 0.4%[4] | 3.8%[5] | Repeatability: 0.33%[7] | Reproducibility: ±2% (with hourly calibration).[13] |
| Linearity (R²) | N/A | N/A | 0.9998[5] | 0.99[7] | Linear range: 10⁻⁴ - 10⁻¹ M.[14] |
| Limit of Detection (LOD) | Moderate | Moderate | 0.002 mmol/L[6] | 0.87% K₂O[7] | 1 x 10⁻⁵ M[14] |
| Limit of Quantification (LOQ) | Moderate | Moderate | N/A | 2.88% K₂O[7] | N/A |
| Interferences | NH₄⁺, Ag⁺, Hg²⁺, Rb⁺, Cs⁺ | NH₄⁺, Ag⁺, Hg²⁺, Rb⁺, Cs⁺ | Other ions forming precipitates.[15] | Na⁺, Ca²⁺, Mg²⁺[16] | NH₄⁺[11] |
| Throughput | Low | Medium | High | High | High |
Experimental Protocols for Potassium Determination
This method involves the precipitation of potassium with a known excess of sodium tetraphenylborate solution, followed by the titration of the excess reagent.
Reagents:
-
Sodium Tetraphenylborate (NaTPB) solution (0.05 M)
-
Potassium Chloride (KCl) standard solution
-
Cetyltrimethylammonium Bromide (CTAB) solution (for back-titration)
-
Thiazol yellow indicator
-
Sodium Hydroxide solution
-
EDTA solution
Procedure:
-
To an aliquot of the sample solution, add EDTA solution and a few drops of phenolphthalein indicator.
-
Adjust the pH to slightly alkaline with sodium hydroxide solution until a pink color appears.
-
Add a known excess of the standard NaTPB solution to precipitate the potassium ions.
-
Filter the precipitate.
-
Titrate the unreacted NaTPB in the filtrate with a standardized CTAB solution using thiazol yellow as an indicator.[3]
This is a widely used comparative method for potassium analysis.
Reagents:
-
Potassium standard stock solution (1000 ppm)
-
Deionized water
Procedure:
-
Prepare a series of working standard solutions of potassium (e.g., 5, 10, 15, 20, and 25 ppm) by diluting the stock solution.[7]
-
Prepare the sample solution, ensuring the concentration is within the linear range of the instrument.
-
Aspirate the blank (deionized water), standards, and samples into the flame photometer.
-
Measure the emission intensity at 766.5 nm.[16]
-
Construct a calibration curve by plotting the emission intensity of the standards against their concentrations.
-
Determine the potassium concentration in the sample from the calibration curve.[9]
Workflow Diagrams for Potassium Determination
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. datapdf.com [datapdf.com]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. Determination of potassium by titrimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. assaygenie.com [assaygenie.com]
- 7. Method development and validation for the determination of potassium (K<sub>2</sub>O) in fertilizer samples by flame photometry technique - Journal of King Saud University - Science [jksus.org]
- 8. researchgate.net [researchgate.net]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. Ion-Selective Electrodes for Measuring Potassium in Erythrocytes: a Model for Clinical Interpretation of the Results (a Pilot Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. metrohm.com [metrohm.com]
- 12. Comparative analysis for strength serum sodium and potassium in three different methods: Flame photometry, ion‐selective electrode (ISE) and colorimetric enzymatic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.omega.com [assets.omega.com]
- 14. researchgate.net [researchgate.net]
- 15. JPH02167472A - Reagent for turbidmetry determination of potassium - Google Patents [patents.google.com]
- 16. NEMI Method Summary - 3500-K B [nemi.gov]
Safety Operating Guide
Proper Disposal of Sodium Triphenylborane Hydroxide: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of sodium triphenylborane hydroxide (CAS No. 12113-07-4). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is critical to handle sodium triphenylborane hydroxide with appropriate personal protective equipment (PPE). This substance is classified as a skin and eye irritant and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (inspect before use), and safety goggles or a face shield.[1][2] If dust formation is possible, use a particle respirator.[1]
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a fume hood, to avoid inhaling dust or aerosols.[1][3]
-
Avoid Contamination: Do not allow the product to enter drains or waterways.[1] Prevent dust from spreading during handling and cleanup.[1][3]
Disposal Plan: The Primary Method
The universally recommended method for disposing of sodium triphenylborane hydroxide is to engage a licensed professional waste disposal service.[1] This ensures that the chemical is managed in accordance with all local, regional, and national hazardous waste regulations.[3] Do not attempt to dispose of this material down the drain or as regular laboratory trash.[4]
Step-by-Step Disposal Protocol
-
Containment:
-
Collect surplus and non-recyclable sodium triphenylborane hydroxide in a suitable, clearly labeled, and sealable container.[1][3]
-
Ensure the container is kept closed to prevent the creation and release of dust.[1]
-
Do not mix with other waste streams unless compatibility is confirmed. Incompatible materials, such as strong oxidizing agents, should be kept separate.[3]
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste" and the full chemical name: "Sodium Triphenylborane Hydroxide".
-
Include the CAS number (12113-07-4) and any relevant hazard symbols (e.g., corrosive, irritant).
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[3]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.[1]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for sodium triphenylborane hydroxide to ensure they can handle it appropriately.
-
Data Summary for Disposal
While specific quantitative limits for disposal (e.g., sewer system concentrations) are not provided because drain disposal is inappropriate, the following table summarizes key hazard data relevant to its handling and classification as hazardous waste.
| Parameter | Value | Citation |
| Primary Disposal Route | Licensed Professional Waste Disposal Service | [1] |
| UN Number | Not classified as dangerous goods for transport | [1] |
| Hazard Classifications | Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [1] |
| Incompatible Materials | Oxidizing agents | [3] |
| Drain Disposal | Not permitted | [1][4] |
Experimental Protocols for In-Lab Treatment
No specific, validated experimental protocols for the in-laboratory neutralization or deactivation of sodium triphenylborane hydroxide are available in the provided safety literature. The complex organoboron nature of this compound means that simple acid-base neutralization may not be appropriate and could lead to unknown or hazardous reactions. General neutralization procedures are only recommended for waste where corrosivity is the only hazard and there are no other hazardous constituents.[5][6] Given the multiple hazards of this compound, in-lab treatment is not advised. The standard and safest procedure is to dispose of the unused product as chemical waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of sodium triphenylborane hydroxide.
Caption: Logical workflow for the safe disposal of sodium triphenylborane hydroxide.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. esd.uga.edu [esd.uga.edu]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
